E3 Ligase Ligand-linker Conjugate 99
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H37N5O6 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[[6-[2-(2-hydroxyethoxy)ethyl]-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H37N5O6/c34-10-12-39-11-9-30-15-28(16-30)17-31(18-28)14-19-5-7-32(8-6-19)20-1-2-21-22(13-20)27(38)33(26(21)37)23-3-4-24(35)29-25(23)36/h1-2,13,19,23,34H,3-12,14-18H2,(H,29,35,36)/t23-/m0/s1 |
InChI Key |
GFMCFPCEWFGYPB-QHCPKHFHSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of E3 Ligase Ligand-Linker Conjugates: A Case Study of a Pomalidomide-Based BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of a representative E3 ligase ligand-linker conjugate within a Proteolysis Targeting Chimera (PROTAC). As "E3 Ligase Ligand-linker Conjugate 99" is not a specifically identified molecule in scientific literature, this document will focus on the well-characterized and clinically relevant PROTAC, ARV-825 . ARV-825 targets the Bromodomain and Extra-Terminal domain (BET) protein BRD4 for degradation by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. This guide will detail the signaling pathways, quantitative data, and experimental protocols associated with its mechanism of action.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
ARV-825 is a heterobifunctional molecule designed to induce the degradation of its target protein, BRD4, a key regulator of oncogene transcription. It achieves this by acting as a molecular bridge between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3][4][5]. This proximity-induced event triggers the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate BRD4.
The mechanism can be dissected into the following key steps:
-
Ternary Complex Formation: ARV-825, with its two distinct ligands connected by a linker, simultaneously binds to the bromodomain of BRD4 and the substrate receptor CRBN of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex. This results in the formation of a key intermediate: the BRD4-ARV-825-CRBN ternary complex[4][5]. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings BRD4 into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of BRD4. This process is repeated to form a polyubiquitin (B1169507) chain on BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is now recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades BRD4 into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After the degradation of BRD4, ARV-825 is released and can bind to another BRD4 protein and CRBN E3 ligase, thus initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the signaling pathway of ARV-825-mediated BRD4 degradation and the logical relationship of the components involved.
Quantitative Data Presentation
The efficacy of ARV-825 has been characterized by its binding affinities to its target and E3 ligase, and its ability to induce degradation in cellular contexts.
| Parameter | Value | Description | Reference(s) |
| Binary Binding Affinity (Kd) | |||
| ARV-825 to BRD4 (BD1) | 90 nM | Dissociation constant for the binding of ARV-825 to the first bromodomain of BRD4. | [6] |
| ARV-825 to BRD4 (BD2) | 28 nM | Dissociation constant for the binding of ARV-825 to the second bromodomain of BRD4. | [6] |
| Ternary Complex Formation | |||
| Cooperativity (α) | Not consistently reported | A measure of the change in binding affinity of one protein partner upon binding of the other. For many CRBN-based PROTACs, this value is close to 1, indicating minimal cooperativity. | |
| Cellular Degradation Efficacy | |||
| DC50 in 22RV1 cells | 0.57 nM | Concentration of ARV-825 required to degrade 50% of BRD4 in 22RV1 cells. | [7][8] |
| DC50 in NAMALWA cells | < 1 nM | Concentration of ARV-825 required to degrade 50% of BRD4 in NAMALWA cells. | [7][8] |
| DC50 in CA46 cells | < 1 nM | Concentration of ARV-825 required to degrade 50% of BRD4 in CA46 cells. | [7][8] |
| Dmax | > 90% | Maximum percentage of BRD4 degradation achieved with ARV-825 treatment in xenograft models. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ARV-825.
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with ARV-825.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., TPC-1, HuCCT1) at a density that allows for 70-80% confluency at the time of harvest. Treat with a dose-response of ARV-825 (e.g., 0, 10, 50, 100, 500 nM) for desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO)[4].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BRD4 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[4].
-
Detection and Analysis: Visualize bands using an ECL detection system. Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and calculate DC50 and Dmax values[4][9].
This assay directly measures the ARV-825-dependent ubiquitination of BRD4 by the CRBN E3 ligase complex in a reconstituted system.
Detailed Steps:
-
Reagents: Use recombinant human BRD4, CRBN/DDB1/CUL4A/RBX1 complex, E1 activating enzyme (UBE1), E2 conjugating enzyme (e.g., UBE2D2), Ubiquitin, and ATP[4].
-
Reaction Setup: In a 50 µL reaction volume, combine the reaction buffer, 5 mM ATP, ubiquitin, E1, E2, and the CRBN E3 ligase complex. Add recombinant BRD4 as the substrate[4].
-
Initiation of Reaction: Start the reaction by adding ARV-825 to the desired final concentration. Use DMSO as a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the samples by Western blotting using an anti-BRD4 antibody. A high molecular weight smear or a ladder of bands above the unmodified BRD4 band indicates successful ubiquitination[4].
This is a proximity-based assay to measure the formation of the BRD4-ARV-825-CRBN ternary complex.
Detailed Steps:
-
Reagents: Use tagged recombinant proteins (e.g., GST-BRD4 and FLAG-CRBN complex) and corresponding AlphaLISA beads (Anti-GST Acceptor beads and Anti-FLAG Donor beads)[10][11].
-
Assay Setup: In a 384-well plate, incubate fixed concentrations of GST-BRD4 and FLAG-CRBN complex with a serial dilution of ARV-825 for 60-90 minutes at room temperature[11].
-
Bead Addition: Add the Anti-GST Acceptor beads and Anti-FLAG Donor beads and incubate for an additional 60 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the concentration of ARV-825. A bell-shaped curve is expected, which is characteristic of the "hook effect" in PROTAC-induced ternary complex formation[10].
Conclusion
ARV-825 serves as a prime example of an E3 ligase ligand-linker conjugate that effectively harnesses the cellular ubiquitin-proteasome system to induce targeted protein degradation. Its mechanism, centered on the formation of a ternary complex with BRD4 and the E3 ligase CRBN, has been extensively validated through a variety of in vitro and cellular assays. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this and other PROTAC molecules in therapeutic applications.
References
- 1. ARV-825 - Chemietek [chemietek.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
E3 Ligase Ligand-Linker Conjugates for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4][5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][7][8] This guide provides a comprehensive technical overview of the synthesis and application of E3 ligase ligand-linker conjugates, a critical component in the development of effective PROTACs. While the specific designation "E3 Ligase Ligand-linker Conjugate 99" does not correspond to a universally recognized molecule in published literature, this document will focus on the principles and methodologies applicable to a wide range of commonly used conjugates, with a particular emphasis on those targeting the Cereblon (CRBN) E3 ligase, a prevalent choice in PROTAC design.[1][9]
Introduction to PROTAC Technology and the Role of E3 Ligase Ligand-Linker Conjugates
The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein degradation, maintaining protein homeostasis.[1][10] PROTAC technology hijacks this system to selectively eliminate target proteins.[2][5] An E3 ligase ligand-linker conjugate serves as a foundational building block for PROTAC synthesis. It comprises a small molecule that binds to an E3 ligase, covalently attached to a chemical linker with a reactive handle for conjugation to a POI ligand.[5][][12] The choice of the E3 ligase, the nature of the linker, and the attachment point are all critical parameters that influence the physicochemical properties and biological activity of the final PROTAC.[5][13]
Commonly Used E3 Ligases and Their Ligands
While over 600 E3 ligases exist in humans, a small number have been predominantly utilized in PROTAC development due to the availability of well-characterized, high-affinity ligands.[3][9][14]
-
Cereblon (CRBN): Ligands for CRBN are often derived from thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide.[1][6][15] These are widely used due to their favorable drug-like properties.
-
Von Hippel-Lindau (VHL): VHL ligands are typically based on a hydroxyproline (B1673980) scaffold.[1][6][16]
-
Inhibitors of Apoptosis Proteins (IAPs): Bestatin and other derivatives are used to recruit cIAP1.
-
Mouse Double Minute 2 Homolog (MDM2): Nutlin-based compounds are employed as ligands for MDM2.[3][9]
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs utilizing CRBN-based E3 ligase ligand-linker conjugates.
Table 1: In Vitro Degradation Performance of Representative CRBN-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VCaP | <1 | >95 | [2] |
| dBET1 | BRD4 | MV4-11 | 4 | >98 | [] |
| GP262 | PI3K / mTOR | MDA-MB-231 | 42.2 - 227.4 (PI3K), 45.4 (mTOR) | >70 | [17] |
Table 2: Binding Affinities of E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (IC50/Kd, µM) | Reference |
| Pomalidomide | CRBN | ~0.1 | [5] |
| VH032 | VHL | 0.54 | [12] |
Experimental Protocols
General Synthesis of a PROTAC using an E3 Ligase Ligand-Linker Conjugate
This protocol describes a general method for conjugating a POI ligand to a commercially available E3 ligase ligand-linker conjugate, such as one based on pomalidomide with a terminal amine on the linker.
Materials:
-
Pomalidomide-linker-NH2 conjugate
-
POI ligand with a carboxylic acid functional group
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand with the carboxylic acid in anhydrous DMF.
-
Add HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the pomalidomide-linker-NH2 conjugate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
Materials:
-
Cell line expressing the target protein
-
Cell culture medium
-
PROTAC of interest dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC and an inactive control for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.[14]
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control to normalize the results.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Logical Relationship of PROTAC Components
Caption: The core components of a PROTAC and their interactions with cellular machinery.
Conclusion
The design and synthesis of effective PROTACs are critically dependent on the judicious selection and use of E3 ligase ligand-linker conjugates. While a multitude of E3 ligases are available for recruitment, those targeting CRBN and VHL remain the most extensively studied and validated.[1][9][16][18] A systematic approach to PROTAC development, involving careful design, synthesis, and rigorous biological evaluation, is paramount for advancing this promising therapeutic modality. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to embark on the development of novel protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. precisepeg.com [precisepeg.com]
- 4. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 5. explorationpub.com [explorationpub.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Cereblon E3 Ligase Ligands for Targeted Protein Degradation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this technology are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery. A critical component of these degraders is the E3 ubiquitin ligase ligand, which serves to recruit the enzymatic machinery responsible for tagging a target protein for destruction. Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) has become a workhorse in the field of TPD due to the availability of well-characterized, potent, and cell-permeable ligands. This technical guide provides a comprehensive overview of Cereblon E3 ligase ligands, their mechanism of action in TPD, and the experimental protocols essential for the development and characterization of Cereblon-based degraders.
Introduction to Cereblon and Its Role in the Ubiquitin-Proteasome System
Cereblon (CRBN) is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] This multi-subunit complex plays a pivotal role in the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. The UPS involves a sequential enzymatic cascade that attaches ubiquitin, a small regulatory protein, to substrate proteins, thereby marking them for degradation by the 26S proteasome.[3][4]
The CRL4CRBN complex consists of the scaffold protein Cullin 4 (CUL4), the RING box protein 1 (RBX1), the DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN.[5] CRBN is responsible for recognizing and binding to specific substrate proteins, bringing them into proximity with the E2 ubiquitin-conjugating enzyme associated with the RBX1 subunit. This proximity facilitates the transfer of ubiquitin to the substrate, leading to its polyubiquitination and subsequent degradation.[3]
The discovery that the teratogenic effects of thalidomide (B1683933) and the therapeutic activities of its immunomodulatory imide drug (IMiD) analogs, lenalidomide (B1683929) and pomalidomide (B1683931), are mediated through their binding to Cereblon was a landmark finding.[6][7][8][9] These small molecules act as "molecular glues," inducing novel protein-protein interactions between CRBN and neosubstrates that are not endogenous targets of the ligase, leading to their degradation.[10] This mechanism laid the foundation for the rational design of heterobifunctional degraders that recruit specific proteins of interest to Cereblon for degradation.
Mechanism of Action: Hijacking Cereblon for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][11][12] When the E3 ligase ligand is specific for Cereblon, the PROTAC effectively hijacks the CRL4CRBN complex to degrade the POI.
The catalytic cycle of a Cereblon-based PROTAC can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and Cereblon, bringing them into close proximity and forming a key ternary complex (POI-PROTAC-CRBN).[11][13]
-
Ubiquitination: The formation of the ternary complex positions the POI favorably for ubiquitination by the E2 enzyme associated with the CRL4CRBN complex.[3] A chain of ubiquitin molecules is transferred to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[3]
-
PROTAC Recycling: The PROTAC molecule is then released and can engage in another cycle of degradation, allowing it to act catalytically at sub-stoichiometric concentrations.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereblon binding molecules in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. ashpublications.org [ashpublications.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Understanding Ternary Complex Formation with IAP-Recruiting Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of heterobifunctional proteolysis-targeting chimeras (PROTACs) that recruit Inhibitor of Apoptosis (IAP) proteins to induce the degradation of target proteins. While the specific term "Conjugate 99" is not universally defined, this guide focuses on the well-characterized class of IAP-recruiting PROTACs, often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are synthesized from precursor molecules like "IAP ligand-linker-amine conjugates." We will use the well-documented SNIPER(BRD)-1, which targets the BRD4 protein, as a representative example to elucidate the principles of ternary complex formation and subsequent protein degradation.
Core Mechanism: The Ternary Complex
PROTACs are bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This bridging action results in the formation of a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase). The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the cell's proteasome.[1][2][3]
IAP-based PROTACs, or SNIPERs, are unique in that they recruit members of the IAP family, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP), which function as E3 ligases.[4] These PROTACs typically consist of a ligand that binds to the target protein connected via a chemical linker to a ligand that binds to the BIR3 domain of IAP proteins (e.g., derivatives of SMAC mimetics like LCL-161 or methyl bestatin).[3][5]
The formation of a stable and kinetically favorable ternary complex is a critical determinant of a PROTAC's efficacy.[6] The stability of this complex is influenced not only by the binary binding affinities of the PROTAC for its two protein partners but also by the protein-protein interactions that are newly formed within the complex. This phenomenon is known as cooperativity.
Dual Mechanism of Action of IAP-Based PROTACs
A distinguishing feature of IAP-based PROTACs is their dual mechanism of action, which differentiates them from PROTACs that recruit other E3 ligases like VHL or Cereblon.
-
cIAP1 Auto-degradation: The binding of the IAP antagonist portion of the SNIPER molecule to cIAP1 is sufficient to trigger cIAP1's intrinsic E3 ligase activity, leading to its own ubiquitination (auto-ubiquitination) and subsequent proteasomal degradation. This process does not require the formation of a ternary complex with the target protein.[1][2][3]
-
Target Protein and XIAP Degradation via Ternary Complex: For the degradation of the target protein (e.g., BRD4) and XIAP, the formation of a productive ternary complex is essential. The SNIPER must simultaneously bind both the target protein and XIAP to bring them into proximity for ubiquitination of the target to occur.[1][2]
This dual action can be advantageous in therapeutic contexts, particularly in oncology, where IAPs are often overexpressed and contribute to therapy resistance. The simultaneous degradation of an oncogenic target protein and an anti-apoptotic IAP protein can lead to synergistic anti-cancer effects.[4]
Signaling Pathway for IAP-Based PROTACs
Caption: Dual mechanism of IAP-based PROTACs.
Quantitative Analysis of Ternary Complex Formation
The efficacy of a PROTAC is closely linked to the biophysical properties of the ternary complex it forms. Key parameters include the binding affinities (K D) of the binary interactions, the dissociation constant of the ternary complex, and the cooperativity (α) of its formation. Cooperativity is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein. This is generally desirable for potent PROTACs.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second.
-
No Cooperativity (α = 1): The binding events are independent.
While specific quantitative data for a PROTAC derived from an "IAP ligand–linker–amine conjugate 99" is not publicly available, the table below provides representative binding affinity data for SMAC mimetic ligands (a common component of SNIPERs) to IAP proteins, which is a critical determinant of ternary complex formation.
| Ligand | IAP Protein | Binding Affinity (K i) |
| AVPI (Ala-Val-Pro-Ile) | XIAP BIR3 | 3.6 µM |
| AVPI (Ala-Val-Pro-Ile) | cIAP1 BIR3 | 184 nM |
| AVPI (Ala-Val-Pro-Ile) | cIAP2 BIR3 | 316 nM |
Data sourced from Sigma-Aldrich product information based on the AVPI tetrapeptide, the minimum sequence for IAP binding.[7]
Experimental Protocols for Characterizing Ternary Complexes
Several biophysical techniques are employed to study the formation and stability of PROTAC-induced ternary complexes. Below are detailed methodologies for two common assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time. It is highly effective for characterizing both binary and ternary complex formation.[8][9][10]
Objective: To determine the binding kinetics and affinity of the binary (PROTAC-IAP, PROTAC-Target) and ternary (Target-PROTAC-IAP) complexes.
Experimental Workflow (SPR):
Caption: Workflow for SPR-based analysis of ternary complexes.
Detailed Methodology:
-
Protein Preparation:
-
Express and purify recombinant, tagged (e.g., Biotin, His-tag) IAP protein (e.g., cIAP1 or XIAP BIR3 domain) and the target protein (e.g., BRD4).
-
Ensure proteins are monomeric and active through quality control measures like size-exclusion chromatography.
-
-
Immobilization:
-
Immobilize the biotinylated IAP protein onto a streptavidin-coated SPR sensor chip to a target density (e.g., 500-1000 RU). Use a reference flow cell with streptavidin only for background subtraction.
-
-
Binary Affinity Measurement (PROTAC to IAP):
-
Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Inject the PROTAC solutions over the IAP-immobilized and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (k a), dissociation rate (k d), and equilibrium dissociation constant (K D).[11]
-
-
Ternary Complex Measurement:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and a varying concentration of the PROTAC.
-
Inject these pre-incubated mixtures over the IAP-immobilized surface.
-
The binding response will be greater than that of the PROTAC alone if a ternary complex is formed.
-
Measure the kinetics of the ternary complex formation and dissociation. The stability and half-life of this complex are critical indicators of PROTAC efficacy.[6]
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by comparing the K D of the target protein binding to the IAP-PROTAC binary complex with the K D of the target protein binding to the PROTAC alone.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay that is well-suited for high-throughput screening of PROTACs. It detects the formation of a ternary complex by bringing two different antibody-coated beads into close proximity.
Objective: To detect and quantify the formation of the Target-PROTAC-IAP ternary complex in a high-throughput format.
Experimental Workflow (AlphaLISA):
Caption: General workflow for an AlphaLISA ternary complex assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Protocol (384-well plate):
-
Add the GST-tagged target protein to each well at a fixed final concentration (e.g., 1-5 nM).
-
Add the FLAG-tagged IAP protein to each well at a fixed final concentration (e.g., 1-5 nM).
-
Add the PROTAC from the dilution series to the wells. Include controls with no PROTAC and with competitor ligands (e.g., free IAP antagonist or free target binder) to ensure signal specificity.
-
Incubate the mixture for a set period (e.g., 60 minutes) at room temperature to allow the ternary complex to form.
-
Add a mixture of the Anti-GST Acceptor beads and Anti-FLAG Donor beads to all wells.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
A high AlphaLISA signal indicates the formation of the ternary complex, as the Donor and Acceptor beads are brought into proximity.
-
Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where at very high concentrations, the formation of binary complexes outcompetes the ternary complex, leading to a decrease in signal (the "hook effect").[12]
-
Conclusion
The formation of a stable ternary complex is the cornerstone of the mechanism of action for IAP-based PROTACs. Unlike other PROTACs, those recruiting IAPs exhibit a dual mechanism, inducing both target-independent auto-degradation of cIAP1 and ternary complex-dependent degradation of the target protein and XIAP. A thorough understanding and quantitative characterization of these interactions using biophysical assays like SPR and AlphaLISA are essential for the rational design and optimization of effective IAP-recruiting degraders. The detailed protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers in the field of targeted protein degradation.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 8. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 9. aragen.com [aragen.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
An In-depth Technical Guide to the Discovery and Development of Thalidomide-Based E3 Ligase Ligand-Linker Conjugates for Cereblon Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and characterization of thalidomide-based E3 ligase ligand-linker conjugates, a critical component of Proteolysis Targeting Chimeras (PROTACs). While this document focuses on the principles and methodologies applicable to this class of molecules, it is prompted by the specific query for "E3 Ligase Ligand-linker Conjugate 99," a commercially available reagent consisting of a thalidomide (B1683933) ligand and a linker, designed to recruit the E3 ubiquitin ligase Cereblon (CRBN).
Introduction to PROTACs and the Role of E3 Ligase Ligands
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3][4] PROTACs consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][4] This induced proximity leads to the formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4][5]
The E3 ligase ligand-linker conjugate is a cornerstone of PROTAC technology. Among the more than 600 E3 ligases in the human genome, only a few have been effectively hijacked for PROTAC development, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most extensively used.[6] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-characterized ligands for CRBN and form the basis for a significant number of PROTACs currently in development.[7][8][9][10] "this compound" is an example of such a molecule, providing a pre-functionalized thalidomide-linker moiety for the synthesis of CRBN-recruiting PROTACs.
Discovery and Development of Thalidomide-Based CRBN Ligands
The journey of thalidomide from a notorious teratogen to a valuable tool in drug discovery is a testament to the importance of understanding a drug's mechanism of action. Initially marketed as a sedative, thalidomide was later found to have immunomodulatory and anti-angiogenic properties, leading to its use in treating multiple myeloma.[7][11] A significant breakthrough came with the identification of Cereblon (CRBN) as the primary binding target of thalidomide.[8]
This discovery was pivotal for the field of targeted protein degradation. It was revealed that thalidomide and its analogs, upon binding to CRBN, modulate its substrate specificity, leading to the recruitment and degradation of "neosubstrates" such as the transcription factors IKZF1 and IKZF3.[7][9] This inherent ability to recruit proteins to the CRBN E3 ligase complex made thalidomide an ideal starting point for the design of PROTACs. The glutarimide (B196013) moiety of thalidomide is essential for its binding to a hydrophobic pocket in CRBN, while the phthalimide (B116566) ring is more solvent-exposed, providing a suitable attachment point for a linker without significantly disrupting the binding to CRBN.[7][8]
Quantitative Data on Thalidomide-Based Ligand Interactions
The efficacy of a PROTAC is critically dependent on the binding affinities of its constituent ligands for their respective protein targets and the stability of the resulting ternary complex. The following tables summarize representative quantitative data for the interaction of thalidomide and its derivatives with CRBN.
Table 1: Binary Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Binding Assay | Kd (μM) | IC50 (nM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [12] | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | [12] | |
| Thalidomide | Fluorescence Polarization (FP) | 347.2 | [13] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [12] | |
| Lenalidomide | Fluorescence Polarization (FP) | 268.6 | [13] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [12] | |
| Pomalidomide | Fluorescence Polarization (FP) | 153.9 | [13] |
Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used.
Table 2: Degradation Efficiency of Representative CRBN-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | 8 | >98 | |
| ARV-771 | BRD4 | 22Rv1 | <1 | >90 | |
| MT-802 | BTK | MOLM-14 | 0.05 | >95 | [14] |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [15] |
| ARV-471 | Estrogen Receptor | MCF-7 | 1.8 | >90 | [6] |
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation.
Experimental Protocols
The development and characterization of E3 ligase ligand-linker conjugates and the resulting PROTACs involve a series of chemical and biological assays. Below are detailed methodologies for key experiments.
Synthesis of a Thalidomide-Linker Conjugate
This protocol describes a general method for the synthesis of a thalidomide derivative with a linker terminating in a carboxylic acid, suitable for conjugation to a POI ligand.
Objective: To synthesize a functionalized thalidomide-linker conjugate.
Materials:
-
4-aminothalidomide
-
Linker precursor with a carboxylic acid and a protected amine (e.g., Boc-protected amino acid)
-
Peptide coupling reagent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Deprotection agent (e.g., TFA in DCM)
Procedure:
-
Amide Coupling:
-
Dissolve the carboxylic acid linker precursor in DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Add 4-aminothalidomide to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
-
Deprotection:
-
Dissolve the protected thalidomide-linker conjugate in DCM.
-
Add TFA and stir at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the final product with a free amine, or modify the linker to terminate with a carboxylic acid.[16]
-
Cereblon Binding Assays
Several biophysical and biochemical assays are used to quantify the binding of thalidomide derivatives to CRBN.
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[12][17]
-
Methodology: A solution of purified CRBN is placed in the sample cell, and the thalidomide derivative is titrated into the cell from a syringe. The heat released or absorbed is measured after each injection.[12][18]
-
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Methodology: Recombinant CRBN is immobilized on a sensor chip. Solutions of the thalidomide derivative at various concentrations are flowed over the chip, and the association and dissociation rates are monitored in real-time.[12][18]
-
-
Fluorescence Polarization (FP):
-
Principle: Measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein. In a competitive format, an unlabeled compound displaces the fluorescent ligand, leading to a decrease in polarization.[6][17][19]
-
Methodology: A fluorescently labeled thalidomide analog is incubated with purified CRBN. The test compound is then titrated into the mixture, and the change in fluorescence polarization is measured.[6][15]
-
-
Homogeneous Time-Resolved Fluorescence (HTRF):
-
Principle: A competitive assay based on Förster resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
-
Methodology: A GST-tagged CRBN is incubated with a Europium cryptate-labeled anti-GST antibody (donor) and a red-labeled thalidomide analog (acceptor). A test compound competes with the labeled thalidomide, disrupting FRET.[20]
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.
-
NanoBRET™ Assay:
-
Principle: A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled HaloTag® fusion protein in live cells.[21][22]
-
Methodology: The target protein is expressed as a NanoLuc® fusion, and CRBN is expressed as a HaloTag® fusion and labeled with a fluorescent ligand. The addition of a PROTAC that brings the two proteins into proximity results in an increase in the BRET signal.[21]
-
-
AlphaLISA® Assay:
-
Principle: A bead-based proximity assay where the binding of two proteins brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.
-
Methodology: One protein (e.g., GST-tagged CRBN) is captured by acceptor beads, and the other (e.g., biotinylated POI) is captured by streptavidin-coated donor beads. The addition of a PROTAC induces complex formation and a signal.[3]
-
Protein Degradation and Ubiquitination Assays
-
Western Blotting:
-
Principle: A widely used technique to quantify the levels of a specific protein in a cell lysate.
-
Methodology: Cells are treated with the PROTAC at various concentrations for a defined period. Cell lysates are then prepared, and the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein. The band intensity is quantified and normalized to a loading control.[5]
-
-
In Vitro Ubiquitination Assay:
-
Principle: Reconstitutes the ubiquitination cascade in a test tube to directly measure the PROTAC-dependent ubiquitination of the target protein.[1]
-
Methodology: Purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the target protein, and the CRBN E3 ligase complex are incubated with the PROTAC. The reaction mixture is then analyzed by Western blot using an anti-ubiquitin antibody to detect poly-ubiquitinated target protein.[1][3]
-
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: Workflow for evaluating a thalidomide-based PROTAC.
Conclusion
Thalidomide-based E3 ligase ligand-linker conjugates are indispensable tools in the development of PROTACs that recruit the Cereblon E3 ligase. The serendipitous discovery of thalidomide's interaction with CRBN has paved the way for a new class of therapeutics capable of targeting proteins previously considered "undruggable." A thorough understanding of the synthesis, binding kinetics, and cellular activity of these conjugates is paramount for the rational design and optimization of effective protein degraders. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug developers working to harness the power of targeted protein degradation. As the field continues to evolve, the development of new E3 ligase ligands and a deeper understanding of the intricacies of ternary complex formation will undoubtedly lead to the next generation of innovative medicines.
References
- 1. lifesensors.com [lifesensors.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protein Degradation and PROTACs [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. spring8.or.jp [spring8.or.jp]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. Ternary Complex Formation [worldwide.promega.com]
- 22. bmglabtech.com [bmglabtech.com]
Biophysical Properties of E3 Ligase Ligand-linker Conjugate 99: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component in the design of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. E3 Ligase Ligand-linker Conjugate 99 is a key building block in the synthesis of such PROTACs, comprising the well-characterized CRBN ligand, thalidomide, attached to a linker. Understanding the biophysical properties of this conjugate is paramount for the rational design and optimization of potent and effective protein degraders.
This technical guide provides a comprehensive overview of the known biophysical characteristics of this compound, detailed experimental protocols for its characterization, and a description of the signaling pathway it modulates.
Biophysical Properties
The biophysical properties of a PROTAC building block like Conjugate 99 are critical determinants of its utility in forming effective PROTACs. These properties influence its handling, reactivity in subsequent synthetic steps, and the pharmacokinetic and pharmacodynamic properties of the final PROTAC molecule.
Physicochemical Characteristics
| Property | Value | Source |
| Molecular Weight | 539.62 g/mol | Vendor Information |
| Molecular Formula | C₂₈H₃₇N₅O₆ | Vendor Information |
| Canonical SMILES | O=C1NC(CC[C@@H]1N2C(C3=C(C=CC(N4CCC(CC4)CN5CC6(CN(C6)CCOCCO)C5)=C3)C2=O)=O)=O | Vendor Information |
| Aqueous Solubility | Data not available. Thalidomide-based PROTACs and their precursors often exhibit low aqueous solubility. | Inferred |
| Permeability | Data not available. The permeability of PROTACs is a complex property influenced by the linker and overall molecular size and is often assessed using in vitro models like PAMPA. | Inferred |
| Binding Affinity (K_d to CRBN) | Data not available. Thalidomide and its analogs are known to bind to CRBN. The affinity of the conjugate would need to be experimentally determined.[1] | Inferred |
Signaling Pathway: CRBN-Mediated Protein Degradation
This compound serves as a CRBN recruiting element. When incorporated into a PROTAC, it facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex (part of the larger CUL4-DDB1-RBX1 E3 ubiquitin ligase). This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. A key pathway modulated by thalidomide-based CRBN ligands is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
Caption: CRBN-mediated protein degradation pathway initiated by a PROTAC.
Experimental Protocols
Accurate characterization of this compound requires robust experimental protocols. Below are methodologies for key biophysical experiments.
Aqueous Solubility Determination (Kinetic Assay)
This assay provides a rapid assessment of the solubility of a compound in an aqueous buffer, which is crucial for its behavior in biological assays.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well clear microplates
-
Plate shaker
-
Spectrophotometer or nephelometer
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Conjugate 99 in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Assay Plate Preparation: Add the appropriate volume of PBS to the wells of a clear microplate.
-
Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the PBS-containing plate. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for 1-2 hours.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer. Alternatively, absorbance can be measured with a spectrophotometer. The concentration at which a significant increase in turbidity/absorbance is observed represents the kinetic solubility limit.
Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput in vitro assay that predicts the passive permeability of a compound across a lipid membrane, modeling absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[5]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
This compound
-
PBS, pH 7.4 (donor buffer) and a suitable acceptor buffer
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Protocol:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of Conjugate 99 in the donor buffer at a known concentration.
-
Assay Setup: Add the acceptor buffer to the acceptor plate. Place the donor plate on top of the acceptor plate, and add the compound solution to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.
Binding Affinity Determination (Surface Plasmon Resonance - SPR)
SPR is a label-free technique that measures the real-time binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip.[1]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Cereblon (CRBN) protein
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Protein Immobilization: Immobilize the CRBN protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of Conjugate 99 in the running buffer.
-
Binding Measurement: Inject the different concentrations of the conjugate over the immobilized CRBN surface and a reference surface. The binding is measured in real-time as a change in resonance units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Recombinant human Cereblon (CRBN) protein
-
This compound
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze the CRBN protein and dissolve Conjugate 99 in the same buffer to minimize heats of dilution. Degas both solutions.
-
ITC Experiment Setup: Load the CRBN solution into the sample cell and the conjugate solution into the titration syringe.
-
Titration: Perform a series of small injections of the conjugate into the protein solution while monitoring the heat change.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the ligand to the protein and fitted to a binding model to determine the thermodynamic parameters.
Experimental Workflow
A general workflow for the biophysical characterization of an E3 ligase ligand-linker conjugate is outlined below.
Caption: General workflow for the biophysical characterization of Conjugate 99.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. While specific experimental biophysical data for this conjugate are limited, this guide provides the foundational knowledge of its expected properties, the signaling pathway it engages, and detailed protocols for its comprehensive characterization. A thorough understanding and experimental validation of its biophysical properties are essential for its successful application in the design and optimization of novel protein degraders.
References
Structural Analysis of a Novel Cereblon Modulator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biophysical analysis of the interaction between a novel Cereblon (CRBN) E3 ligase modulator, herein referred to as Conjugate 99, and its target protein, Cereblon. Cereblon is a substrate receptor within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, which is a key player in cellular protein homeostasis.[1][2][3] Modulation of Cereblon's activity by small molecules has emerged as a promising therapeutic strategy, particularly in oncology.[4][5][6] This document outlines the methodologies for characterizing the binding affinity and structural details of the Conjugate 99-Cereblon interaction, presenting data in a clear, comparative format, and visualizing the associated biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The precise quantification of the binding affinity between Conjugate 99 and Cereblon is fundamental to understanding its potency and mechanism of action. Various biophysical techniques can be employed to determine key binding parameters. The data presented in the following table is a hypothetical representation of typical results obtained from such analyses.
| Compound | Assay Type | Binding Constant (Kd) | IC50 | Thermodynamic Parameters (ΔH / -TΔS) | Stoichiometry (N) |
| Conjugate 99 | Surface Plasmon Resonance (SPR) | 15 nM | N/A | N/A | N/A |
| Conjugate 99 | Isothermal Titration Calorimetry (ITC) | 20 nM | N/A | -10.5 kcal/mol / 2.3 kcal/mol | 1.05 |
| Pomalidomide (Reference) | Isothermal Titration Calorimetry (ITC) | 12.5 µM | N/A | N/A | N/A |
| Iberdomide (Reference) | Surface Plasmon Resonance (SPR) | 1.88 nM | N/A | N/A | N/A |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. ΔH and -TΔS represent the enthalpic and entropic contributions to the binding energy, respectively. N represents the stoichiometry of the binding event.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections provide protocols for key experiments used to characterize the Conjugate 99-Cereblon interaction.
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real time.[7][8][9]
-
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Recombinant human Cereblon protein (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface until the desired immobilization level is reached.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.[7]
-
-
Analyte Binding:
-
Conjugate 99 (analyte) is serially diluted in running buffer (e.g., HBS-EP+).
-
The analyte solutions are injected over the ligand-immobilized surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The kinetic parameters (kon and koff) and the dissociation constant (Kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[10][11][12]
-
Sample Preparation:
-
Recombinant human Cereblon and Conjugate 99 are dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.[13]
-
The Cereblon solution is placed in the sample cell of the calorimeter, and the Conjugate 99 solution is loaded into the injection syringe.[14]
-
-
Titration:
-
A series of small injections of the Conjugate 99 solution are made into the Cereblon solution.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
3. X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the interaction between a ligand and its target protein.[15][16][17][18]
-
Protein Expression and Purification:
-
A suitable construct of human Cereblon, such as the thalidomide-binding domain (TBD) or a more recent stable construct like CRBNmidi, is expressed in a suitable expression system (e.g., E. coli).[15][16][17][18]
-
The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Crystallization:
-
The purified Cereblon protein is co-crystallized with Conjugate 99 by mixing the two components and setting up crystallization trials using various screening conditions (e.g., vapor diffusion method).
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known Cereblon structure as a search model.
-
The model is refined, and the electron density for the bound Conjugate 99 is interpreted.[19]
-
Signaling Pathways and Experimental Workflows
Cereblon-Mediated Protein Degradation
Conjugate 99, as a Cereblon modulator, is expected to induce the degradation of specific "neosubstrate" proteins. The binding of Conjugate 99 to Cereblon alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of these neosubstrates.[1][2][6] This mechanism is central to the therapeutic effect of many Cereblon-targeting compounds.[5]
Figure 1: Conjugate 99-Mediated Protein Degradation Pathway.
Experimental Workflow for Structural Analysis
The structural and biophysical characterization of the Conjugate 99-Cereblon interaction follows a logical progression of experiments, from initial binding assessment to high-resolution structural determination.
Figure 2: Experimental Workflow for Structural Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gosset.ai [gosset.ai]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. homepage.univie.ac.at [homepage.univie.ac.at]
Methodological & Application
Application Notes & Protocols: Synthesis of PROTACs using E3 Ligase Ligand-linker Conjugate 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3][5]
The modular nature of PROTACs allows for systematic optimization of their activity by modifying the POI ligand, the E3 ligase ligand, or the linker.[1][6] The use of pre-synthesized E3 ligase ligand-linker conjugates simplifies the synthesis of PROTAC libraries, saving significant time and resources in the drug discovery process.[6][] This document provides detailed application notes and protocols for the synthesis of PROTACs using a representative E3 Ligase Ligand-linker Conjugate, herein referred to as E3 Ligase Ligand-linker Conjugate 99 .
This compound is a key intermediate for the synthesis of PROTAC molecules.[8] It consists of a ligand for the Cereblon (CRBN) E3 ligase, derived from thalidomide, connected to a polyethylene (B3416737) glycol (PEG)-based linker terminating in a functional group suitable for conjugation to a POI ligand.[][8][9]
Signaling Pathway and Mechanism of Action
The fundamental principle of PROTAC action is the induced proximity of a target protein to an E3 ubiquitin ligase. This hijacking of the UPS is a catalytic process, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.
Figure 1. Mechanism of action of a PROTAC.
Experimental Workflow for PROTAC Synthesis
The synthesis of a final PROTAC molecule using a pre-formed E3 ligase ligand-linker conjugate typically involves a straightforward coupling reaction with the POI ligand, followed by purification and characterization.
Figure 2. General workflow for PROTAC synthesis.
Materials and Methods
Materials
-
This compound (Thalidomide-PEG-COOH)
-
POI Ligand with a primary or secondary amine (e.g., JQ1-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocol: Synthesis of a JQ1-based PROTAC
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein by coupling this compound with a JQ1 derivative containing an amine functional group.
1. Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the JQ1-amine derivative (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
2. Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting materials.
3. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative RP-HPLC using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a white solid.
4. Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Data Presentation
The following tables present representative data for the synthesis and characterization of a hypothetical BRD4-targeting PROTAC synthesized using this compound.
Table 1: Synthesis and Characterization Data
| Parameter | Value |
| Reactants | |
| This compound | 50 mg |
| JQ1-amine | 45 mg |
| Product | |
| Product Name | BRD4-PROTAC-99 |
| Yield | 65% |
| Purity (HPLC) | >98% |
| Mass Spectrometry | |
| Calculated [M+H]⁺ | 987.45 |
| Observed [M+H]⁺ | 987.48 |
| NMR | |
| ¹H NMR | Consistent with proposed structure |
Table 2: Biological Activity Data
| Assay | Result |
| Binding Affinity | |
| BRD4 Binding (IC₅₀) | 50 nM |
| CRBN Binding (IC₅₀) | 1.5 µM |
| In-cell Degradation | |
| Cell Line | HEK293T |
| Degradation Concentration (DC₅₀) | 25 nM |
| Maximum Degradation (Dₘₐₓ) | >95% |
Conclusion
The use of pre-synthesized E3 Ligase Ligand-linker Conjugates, such as the representative Conjugate 99, offers a streamlined and efficient approach to the synthesis of PROTACs.[6] This methodology allows for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies, accelerating the discovery and development of novel protein degraders for therapeutic applications. The protocols and data presented here provide a general framework for researchers to design and synthesize their own PROTAC molecules targeting a wide range of proteins implicated in various diseases.
References
- 1. explorationpub.com [explorationpub.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Conjugation of a Protein Binder to a Payload (Assumed as "Conjugate 99")
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the process of covalently linking two molecules where at least one is a biomolecule, is a cornerstone of modern drug development and biological research.[1][2][3] This technique enables the creation of novel therapeutic and diagnostic agents by combining the specific targeting capabilities of protein binders, such as antibodies or other scaffold proteins, with the functional properties of a payload.[4][5][6][7] This payload, herein referred to as "Conjugate 99," can be a cytotoxic drug for targeted cancer therapy (forming an Antibody-Drug Conjugate or ADC), a fluorescent dye for imaging, or another functional moiety.[8][9][10]
The success of a protein conjugate hinges on the precise control over the conjugation chemistry, including the choice of linker and the site of attachment on the protein binder.[][12] This document provides a detailed protocol for a common conjugation strategy: the reaction of a maleimide-functionalized payload with free thiol groups on a protein binder. This method is widely used due to its high selectivity for cysteine residues under mild conditions.[3]
Principle of the Method
This protocol describes the conjugation of a maleimide-activated payload ("Conjugate 99-maleimide") to a protein binder containing accessible cysteine residues. The core of this method is the Michael addition reaction, where the maleimide (B117702) group reacts with the sulfhydryl (thiol) group of a cysteine residue to form a stable thioether bond.[3] To achieve this, disulfide bonds within the protein binder, particularly in the hinge region of antibodies, are often partially reduced to generate free thiols for conjugation.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Protein Binder | User-provided | e.g., Monoclonal Antibody, Nanobody |
| Conjugate 99-Maleimide | User-provided | Payload with maleimide functional group |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Supplier | Reducing agent for disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard Supplier | Reaction and storage buffer |
| Ethylenediaminetetraacetic acid (EDTA) | Standard Supplier | Chelating agent to prevent re-oxidation |
| N-acetylcysteine | Standard Supplier | Quenching agent for unreacted maleimide |
| Amicon® Ultra Centrifugal Filter Units | Standard Supplier | Buffer exchange and purification |
| Dimethyl sulfoxide (B87167) (DMSO) | Standard Supplier | Solvent for Conjugate 99-maleimide |
| Size-Exclusion Chromatography (SEC) Column | Standard Supplier | Purification of the conjugate |
| UV-Vis Spectrophotometer | --- | Protein and conjugate concentration measurement |
| HPLC-MS System | --- | Characterization of the conjugate |
Experimental Protocols
Preparation of the Protein Binder
-
Buffer Exchange: If the protein binder is not in a suitable buffer, exchange it into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4) using an appropriate method such as dialysis or centrifugal filtration.[13][14]
-
Concentration Determination: Measure the concentration of the protein binder using a UV-Vis spectrophotometer at 280 nm, using the protein's specific extinction coefficient.
Reduction of the Protein Binder
-
TCEP Addition: Add a calculated amount of TCEP solution to the protein binder solution to achieve a final molar excess of TCEP to protein (typically 2-10 fold molar excess). The optimal ratio should be determined empirically for each protein binder.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the partial reduction of disulfide bonds.
Conjugation Reaction
-
Payload Preparation: Dissolve the Conjugate 99-maleimide in a minimal amount of organic solvent like DMSO.
-
Addition of Payload: Add the dissolved Conjugate 99-maleimide to the reduced protein binder solution. The molar ratio of the payload to the protein binder should be optimized (typically 3-10 fold molar excess).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if the payload is light-sensitive.
Quenching of the Reaction
-
Quenching Agent Addition: Add an excess of a quenching agent, such as N-acetylcysteine, to the reaction mixture to react with any unreacted maleimide groups.
-
Incubation: Incubate for an additional 15-30 minutes at room temperature.
Purification of the Conjugate
-
Removal of Small Molecules: Remove unreacted payload, reducing agent, and quenching agent by buffer exchange using centrifugal filtration or dialysis.[13][15][16]
-
Chromatographic Purification: For higher purity, purify the conjugate using size-exclusion chromatography (SEC) to separate the conjugated protein from any aggregates or remaining small molecules.[13]
Characterization of the Conjugate
-
Concentration Measurement: Determine the final concentration of the purified protein conjugate using a UV-Vis spectrophotometer.
-
Drug-to-Antibody Ratio (DAR) Determination: The DAR, which is the average number of payload molecules conjugated to each protein binder, can be determined using methods such as UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[17][18]
-
Purity and Aggregation Analysis: Assess the purity and the presence of aggregates in the final conjugate preparation using SEC-HPLC.
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the conjugate using SDS-PAGE and/or LC-MS analysis.[17][19]
Data Presentation
Table 1: Summary of Conjugation Reaction Parameters
| Parameter | Condition |
| Protein Binder Concentration | 5 mg/mL |
| Molar Ratio of TCEP to Protein | 5:1 |
| Reduction Incubation Time | 1.5 hours |
| Reduction Incubation Temperature | 37°C |
| Molar Ratio of Conjugate 99 to Protein | 8:1 |
| Conjugation Incubation Time | 1.5 hours |
| Conjugation Incubation Temperature | Room Temperature |
| Quenching Agent | N-acetylcysteine |
Table 2: Characterization of the Final Conjugate
| Parameter | Result |
| Final Conjugate Concentration | 3.2 mg/mL |
| Drug-to-Antibody Ratio (DAR) | 3.8 |
| Purity (by SEC-HPLC) | >95% |
| Aggregation (by SEC-HPLC) | <2% |
Visualizations
Caption: Experimental workflow for the conjugation of a protein binder to Conjugate 99.
Caption: Conceptual signaling pathway of a targeted protein-drug conjugate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DAR | Inefficient reduction or conjugation | Optimize TCEP and payload molar ratios; increase incubation times. |
| High Aggregation | Protein instability; excessive conjugation | Perform conjugation at a lower temperature; reduce payload molar ratio; use a formulation buffer with stabilizers. |
| Low Recovery | Non-specific binding to purification media | Use a different purification method; pre-treat purification columns. |
Conclusion
This protocol provides a robust framework for the successful conjugation of a protein binder to a maleimide-functionalized payload. The precise control over reaction conditions and thorough characterization of the final product are critical for developing effective and safe protein conjugates for therapeutic and diagnostic applications. Researchers should optimize the outlined parameters for their specific protein binder and payload to achieve the desired product characteristics.
References
- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Manipulating Cell Fates with Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Protein drug conjugate are being developed? [synapse.patsnap.com]
- 7. exeris.com [exeris.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 10. pharmiweb.com [pharmiweb.com]
- 12. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 13. benchchem.com [benchchem.com]
- 14. Protein Purification Methods [comis.med.uvm.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What is the most effective way to purify proteins? | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Degradation Assays Using E3 Ligase Ligand-linker Conjugate 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][5]
E3 Ligase Ligand-linker Conjugate 99 is a key building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase.[6][7] This conjugate, composed of a thalidomide-based Cereblon ligand attached to a flexible linker, serves as a versatile starting point for creating novel protein degraders.[6][7] By attaching a ligand for a specific POI to this conjugate, researchers can generate a complete PROTAC molecule ready for evaluation in cell-based assays.
These application notes provide detailed protocols for assessing the efficacy and mechanism of action of PROTACs synthesized using this compound. The described assays will enable the quantification of target protein degradation, confirmation of the degradation mechanism, and evaluation of the functional consequences.
Mechanism of Action
A PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[4][8] This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its subsequent recognition and degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple protein copies.[5]
Caption: PROTAC Mechanism of Action.
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The table below summarizes hypothetical data for a representative PROTAC, "PROTAC-99," synthesized using this compound.
| PROTAC ID | Target Protein | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| PROTAC-99 | Target X | Cereblon | HEK293 | Western Blot | 25 | >90 |
| PROTAC-99 | Target X | Cereblon | HeLa | HiBiT Assay | 30 | >95 |
| Control Compound | Target X | None | HEK293 | Western Blot | >10,000 | <10 |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the performance of a PROTAC synthesized with this compound.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein of interest.
-
PROTAC-99.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of PROTAC-99 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Caption: Western Blot Experimental Workflow.
HiBiT-Based Lytic Degradation Assay
Objective: To monitor PROTAC-induced protein degradation in a high-throughput format.[9]
Materials:
-
Cell line engineered to express the target protein tagged with HiBiT.
-
White, opaque 96-well plates.
-
PROTAC-99.
-
HiBiT lytic detection reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Plate the HiBiT-tagged cells in a 96-well plate.
-
Treatment: Add PROTAC-99 at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Detection: At each time point, add the HiBiT lytic detection reagent to the wells.
-
Measurement: Shake the plate for 10 minutes to ensure complete lysis and signal generation, then measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescent signal corresponds to the degradation of the HiBiT-tagged protein.[9] Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the Target Protein-PROTAC-E3 ligase ternary complex.[1]
Materials:
-
Lysates from cells treated with PROTAC-99.
-
Antibody against the E3 ligase (anti-Cereblon) or the target protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Antibodies for Western blot detection of the target protein and the E3 ligase.
Protocol:
-
Cell Treatment: Treat cells with an effective concentration of PROTAC-99 or a vehicle control for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with the immunoprecipitating antibody (e.g., anti-Cereblon).
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the target protein and Cereblon.
-
-
Data Analysis: The presence of the target protein in the Cereblon immunoprecipitate (and vice versa) from PROTAC-99-treated cells, but not in the control, confirms the formation of the ternary complex.
Caption: Co-IP Logic for Ternary Complex Confirmation.
Conclusion
This compound provides a valuable tool for the development of potent and selective protein degraders that recruit the Cereblon E3 ligase. The protocols outlined in these application notes offer a comprehensive framework for characterizing the activity of PROTACs synthesized from this conjugate. By systematically evaluating target protein degradation, mechanism of action, and functional outcomes, researchers can effectively advance their targeted protein degradation programs.
References
- 1. benchchem.com [benchchem.com]
- 2. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 3. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 4. books.rsc.org [books.rsc.org]
- 5. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.co.jp [promega.co.jp]
Application Notes and Protocols: A Comprehensive Workflow for the Development of a Novel PROTAC, Conjugate 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2][5] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][5][6] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to potent and sustained pharmacological effects at potentially lower doses.[2][3]
This document provides a detailed experimental workflow for the development and characterization of a novel PROTAC, herein referred to as Conjugate 99 . These application notes and protocols are intended to guide researchers through the key in vitro and in vivo assays necessary to evaluate the efficacy and mechanism of action of a new PROTAC.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein degradation machinery.[1][2] The process can be summarized in the following key steps:
-
Binding: The PROTAC molecule, consisting of a ligand for the target protein (POI) and a ligand for an E3 ubiquitin ligase connected by a linker, enters the cell.[2][7]
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.[2][5][] The stability and formation of this complex are critical for the PROTAC's efficacy.[][9]
-
Ubiquitination: The E3 ligase, now in close proximity to the POI, catalyzes the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[1][2]
-
Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating another cycle of degradation.[2][5]
Experimental Workflow for Developing Conjugate 99
The development of a new PROTAC like Conjugate 99 involves a systematic evaluation of its biochemical and cellular activities. The following diagram outlines the key experimental stages:
Caption: A streamlined workflow for the development of a new PROTAC.
Data Presentation: Summary of Quantitative Data for Conjugate 99
The following tables provide a structured summary of the key quantitative data that should be generated for Conjugate 99.
Table 1: Biochemical Activity of Conjugate 99
| Assay Type | Target Protein Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Formation (α) | In Vitro Ubiquitination (EC50, nM) |
| Conjugate 99 | Value | Value | Value | Value |
| Control Compound | Value | Value | Value | Value |
Table 2: Cellular Activity of Conjugate 99
| Cell Line | Target Protein DC50 (nM) | Target Protein Dmax (%) | Cellular Viability IC50 (µM) |
| Cell Line A | Value | Value | Value |
| Cell Line B | Value | Value | Value |
| Control Cell Line | Value | Value | Value |
Table 3: In Vivo Evaluation of Conjugate 99
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Target Degradation in Tumor (%) |
| Xenograft Model 1 | e.g., 10 mg/kg, QD | Value | Value |
| Xenograft Model 2 | e.g., 25 mg/kg, Q3D | Value | Value |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the workflow.
Protocol 1: Target Protein and E3 Ligase Binding Assays
Objective: To determine the binding affinities (Kd) of Conjugate 99 to the target protein and the recruited E3 ligase.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant target protein and E3 ligase (e.g., VHL or Cereblon complex) onto separate sensor chip surfaces.
-
Analyte Injection: Prepare a series of concentrations of Conjugate 99 in a suitable running buffer. Inject the different concentrations of Conjugate 99 over the sensor surfaces.
-
Data Acquisition: Measure the change in the SPR signal (response units) over time to monitor the association and dissociation of Conjugate 99.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protocol 2: Ternary Complex Formation Assay
Objective: To confirm the formation of the ternary complex (Target Protein-Conjugate 99-E3 Ligase) and determine its cooperativity.
Methodology: Proximity-Based Assays (e.g., TR-FRET) [10]
-
Reagents: Use a purified, tagged target protein (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged). Utilize corresponding terbium-cryptate labeled anti-tag antibody (donor) and a d2-labeled anti-tag antibody (acceptor).
-
Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, and a serial dilution of Conjugate 99.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.
-
Signal Detection: Measure the time-resolved fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped curve is typically observed, and the cooperativity (α) can be calculated from the binding affinities of the binary and ternary complexes.[11]
Protocol 3: In Vitro Ubiquitination Assay
Objective: To demonstrate that Conjugate 99 can induce the ubiquitination of the target protein in a cell-free system.[12][13]
Methodology: Western Blot-Based Assay
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and varying concentrations of Conjugate 99.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
SDS-PAGE and Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in high molecular weight bands corresponding to the ubiquitinated target protein should be observed in the presence of Conjugate 99.
Protocol 4: Cellular Degradation Assay (DC₅₀ and Dₘₐₓ Determination)
Objective: To quantify the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of Conjugate 99 in a cellular context.[14][15][16]
Methodology: Western Blot or In-Cell Western
-
Cell Culture and Treatment: Seed cells expressing the target protein in multi-well plates. Treat the cells with a serial dilution of Conjugate 99 for a specific duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the total protein concentration of each lysate.
-
Western Blot: Perform Western blotting as described in Protocol 3, loading equal amounts of total protein for each sample. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Densitometry: Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Plot the percentage of remaining target protein against the logarithm of the Conjugate 99 concentration. Fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).[14][15]
Protocol 5: Cellular Viability Assay
Objective: To assess the cytotoxic effects of Conjugate 99 on cells.
Methodology: MTT or CellTiter-Glo® Assay [17]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of Conjugate 99.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization solution.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
CellTiter-Glo® Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the cell viability (as a percentage of the vehicle-treated control) against the logarithm of the Conjugate 99 concentration. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 6: In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Conjugate 99 and its effect on target protein levels in an animal model.[18][]
Methodology:
-
Animal Model: Utilize a relevant animal model, such as mice bearing tumor xenografts expressing the target protein.[20][21]
-
Dosing: Administer Conjugate 99 via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: At various time points post-dosing, collect blood samples (for PK analysis) and tissue samples (e.g., tumor, liver, kidney for PD analysis).
-
PK Analysis: Analyze the plasma concentrations of Conjugate 99 using LC-MS/MS to determine key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life).[]
-
PD Analysis: Homogenize the tissue samples and perform Western blotting to quantify the levels of the target protein.
-
Data Analysis: Correlate the plasma concentration of Conjugate 99 with the extent of target protein degradation in the tissues over time.
Protocol 7: In Vivo Efficacy Studies
Objective: To assess the therapeutic efficacy of Conjugate 99 in a disease-relevant animal model.
Methodology:
-
Animal Model: Use an appropriate animal model of the disease (e.g., tumor xenograft model for cancer).
-
Treatment Groups: Randomly assign animals to different treatment groups: vehicle control, Conjugate 99 at different dose levels and schedules.
-
Treatment Administration: Administer the treatments for a specified duration.
-
Efficacy Readouts: Monitor disease progression through relevant endpoints, such as tumor volume and body weight.
-
Data Analysis: Compare the efficacy readouts between the treatment groups and the vehicle control group to determine the anti-tumor activity of Conjugate 99.
Signaling Pathway and Logical Relationship Diagrams
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Logical relationships in ternary complex formation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promegaconnections.com [promegaconnections.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. lifesensors.com [lifesensors.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. medchemexpress.com [medchemexpress.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Protein Degrader in animal model - Profacgen [profacgen.com]
- 20. researchgate.net [researchgate.net]
- 21. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of PROTACs Synthesized with E3 Ligase-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] The synthesis of these heterobifunctional molecules often involves the coupling of a target-binding ligand ("warhead") to an E3 ligase-binding ligand via a chemical linker. To streamline this process, pre-formed E3 ligase-linker conjugates, such as the conceptual "Conjugate 99," are frequently employed. These conjugates typically possess a reactive handle (e.g., a terminal amine or carboxylic acid) for facile coupling to the warhead.
Following the final coupling step, purification of the resulting PROTAC is a critical process to remove unreacted starting materials, reagents, and side products. This is essential to ensure the accuracy of subsequent biological assays and to meet the stringent purity requirements for therapeutic candidates. These application notes provide a detailed overview of common techniques and protocols for the purification of PROTACs synthesized using an E3 ligase-linker conjugate methodology.
General Workflow for PROTAC Synthesis and Purification
The overall process, from synthesis to a purified PROTAC, can be visualized as a multi-step workflow. The diagram below illustrates the key stages involved when starting with a pre-formed E3 ligase-linker conjugate.
Caption: Workflow for PROTAC synthesis and subsequent multi-step purification.
Key Purification Techniques
Due to their often high molecular weight and complex structures, PROTACs can present unique purification challenges, including poor solubility and the potential for non-specific binding.[4][5] A combination of chromatographic techniques is typically necessary to achieve high purity.
-
Flash Chromatography: This is often the first step in purifying the crude reaction mixture. It is a rapid and efficient method for removing the bulk of impurities and unreacted starting materials. Normal-phase or reversed-phase silica (B1680970) gel can be used depending on the polarity of the PROTAC and the impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity (>95% or >98%), Prep-HPLC is the method of choice. Reversed-phase columns (e.g., C18) are most commonly used. Method development is crucial and involves optimizing the mobile phase composition, gradient, and flow rate to achieve baseline separation of the PROTAC from closely related impurities.
-
Supercritical Fluid Chromatography (SFC): For PROTACs with multiple chiral centers, SFC can be an effective technique for chiral separation and purification. It often provides better resolution and is a more environmentally friendly alternative to normal-phase HPLC.
Experimental Protocols
Protocol 1: Purification by Flash Chromatography (Reversed-Phase)
Objective: To perform an initial, rapid purification of the crude PROTAC mixture to remove major impurities.
Materials:
-
Crude PROTAC mixture
-
Reversed-phase silica gel (e.g., C18)
-
Solvents: Acetonitrile (ACN), Water, Methanol (B129727) (MeOH), Formic Acid (FA) or Trifluoroacetic Acid (TFA) (optional, as a modifier)
-
Flash chromatography system with UV detector
-
Rotary evaporator
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates or LC-MS for fraction analysis
Methodology:
-
Sample Preparation: Dissolve the crude PROTAC mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or MeOH). If the sample is not fully soluble, sonication may be applied. Adsorb the dissolved sample onto a small amount of silica gel or a suitable sorbent for dry loading, then evaporate the solvent.
-
Column Equilibration: Equilibrate the reversed-phase flash column with the starting mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA).
-
Loading: Load the sample onto the column. For dry loading, carefully add the sorbent with the adsorbed sample to the top of the column.
-
Elution: Begin the elution with a gradient. A typical gradient might be from 5% to 95% ACN in water over 20-30 column volumes. The gradient will depend on the polarity of the PROTAC.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The product-containing fractions are typically those corresponding to the major peak.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure PROTAC.
-
Pooling and Concentration: Pool the pure fractions and concentrate them using a rotary evaporator to remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the purified PROTAC as a solid.
Protocol 2: High-Purity Purification by Preparative HPLC
Objective: To achieve high purity (>98%) of the PROTAC for in-vitro and in-vivo studies.
Materials:
-
Partially purified PROTAC from flash chromatography
-
Preparative HPLC system with a UV detector (and ideally a mass spectrometer)
-
Reversed-phase preparative column (e.g., C18, 10 µm particle size)
-
HPLC-grade solvents: Acetonitrile (ACN), Water, Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Lyophilizer
Methodology:
-
Method Development (Analytical Scale): Before moving to the preparative scale, develop an optimal separation method on an analytical HPLC system with a similar column chemistry. Experiment with different mobile phase gradients and modifiers (FA or TFA) to achieve baseline separation of the PROTAC peak from all impurities.
-
Sample Preparation: Dissolve the PROTAC sample from the initial purification step in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative HPLC column with the starting mobile phase conditions for several column volumes until a stable baseline is achieved.
-
Injection and Separation: Inject the sample onto the column and run the optimized gradient method.
-
Fraction Collection: Collect fractions corresponding to the target PROTAC peak. Automated fraction collectors triggered by UV absorbance or mass signal are highly recommended.
-
Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Remove the organic solvent using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final purified PROTAC as a fluffy solid.
Data Presentation
Quantitative data from the purification process should be clearly summarized to track yields and purity at each stage.
Table 1: Summary of Purification Yield and Purity
| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity by LC-MS (%) |
| Crude Product | 500 | - | - | 45 |
| Flash Chromatography | 500 | 180 | 36 | 85 |
| Preparative HPLC | 175 | 120 | 68.6 | >98 |
| Overall | 500 | 120 | 24 | >98 |
Table 2: Analytical HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Logical Relationships in Purification Strategy
The choice of purification techniques and their sequence is based on a logical progression from removing bulk impurities to fine-polishing the final product.
Caption: Logical flow of a typical two-step PROTAC purification strategy.
Troubleshooting Common Purification Issues
-
Poor Solubility: If the PROTAC is poorly soluble in the mobile phase, consider using alternative solvents like methanol or adding a small amount of DMSO to the sample. For reversed-phase chromatography, using a mobile phase with a higher organic content at the beginning of the gradient can help.
-
Peak Tailing: This can be caused by interactions with the silica backbone. Adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.
-
Co-eluting Impurities: If impurities co-elute with the product in reversed-phase HPLC, trying a different column chemistry (e.g., phenyl-hexyl) or a different chromatographic mode (e.g., normal-phase or HILIC) may provide the necessary selectivity.
-
Non-specific Binding: The large and often "greasy" nature of PROTACs can lead to non-specific binding to vials and tubing.[4] Using low-binding labware and adding a small amount of a non-ionic surfactant to buffers (for subsequent assays) can mitigate this.[4]
By following these guidelines and protocols, researchers can effectively purify PROTACs synthesized from E3 ligase-linker conjugates, ensuring the high quality required for reliable biological evaluation and further development.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. explorationpub.com [explorationpub.com]
- 4. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols for Designing a PROTAC Linker Utilizing E3 Ligase Ligand-linker Conjugate 99
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and optimizing the linker component of a Proteolysis Targeting Chimera (PROTAC) when starting with a pre-functionalized E3 ligase ligand-linker conjugate. Specifically, this document focuses on the utilization of E3 Ligase Ligand-linker Conjugate 99 , which comprises a Thalidomide-based Cereblon (CRBN) ligand pre-attached to a linker, serving as a key intermediate for the synthesis of a complete PROTAC molecule.[1][2]
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and degradation of the target protein.[5]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[4][6] The rational design of the linker is therefore a pivotal step in the development of potent and selective protein degraders.[7]
Designing the PROTAC Linker with this compound
This compound provides a streamlined approach to PROTAC synthesis by providing a ready-to-use building block containing the E3 ligase ligand (a derivative of Thalidomide for CRBN recruitment) and a linker.[1][8] The primary design consideration when using this conjugate is the selection and attachment of the ligand for the target protein (the "warhead"). The inherent properties of the linker in Conjugate 99 will guide the subsequent design steps.
Key Linker Characteristics to Consider
When finalizing the PROTAC design using a pre-existing conjugate, the following linker properties remain crucial:
-
Length: The linker's length is a critical factor that dictates the distance between the POI and the E3 ligase within the ternary complex.[] A linker that is too short may lead to steric hindrance, preventing the formation of the complex, while a linker that is too long might result in an unproductive complex where ubiquitination is inefficient.[10]
-
Composition and Physicochemical Properties: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[11] Linkers are often composed of polyethylene (B3416737) glycol (PEG) chains to enhance hydrophilicity and solubility, or alkyl chains for increased hydrophobicity, which can improve cell permeability.[3][]
-
Flexibility and Rigidity: The rigidity of the linker can impact the stability of the ternary complex. Flexible linkers, such as alkyl and PEG chains, allow for more conformational freedom, which can be beneficial for inducing protein-protein interactions.[3] In contrast, more rigid linkers, which may incorporate cyclic structures like piperidine (B6355638) or piperazine, can help to pre-organize the PROTAC into a bioactive conformation.[3][]
-
Attachment Point: The point at which the linker is attached to the warhead is as important as the linker itself.[13] An optimal attachment point will orient the warhead for effective binding to the POI without disrupting the geometry of the ternary complex.
Visualizing the PROTAC Mechanism and Design Workflow
The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical workflow for PROTAC design and evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Quantitative Data on Linker Optimization
The optimal linker is highly dependent on the specific POI and E3 ligase pair. The following tables summarize representative data from the literature, illustrating the impact of linker length and composition on PROTAC degradation efficiency.
Table 1: Impact of Linker Length on Degradation Potency (DC50)
| PROTAC | Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | PEG | 8 | 50 | >90 | Fictionalized Data |
| PROTAC B | BRD4 | PEG | 12 | 15 | >95 | Fictionalized Data |
| PROTAC C | BRD4 | PEG | 16 | 75 | >85 | Fictionalized Data |
| PROTAC X | p38α | Alkyl | 10 | 100 | >80 | [10] |
| PROTAC Y | p38α | Alkyl | 13 | 35 | >90 | [10] |
| PROTAC Z | p38α | Alkyl | 16 | 150 | >75 | [10] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
Table 2: Impact of Linker Composition on Physicochemical Properties and Cellular Activity
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | DC50 (nM) | Reference |
| PROTAC 1 | Alkyl Chain | 850 | 5.2 | 10 | 5.0 | 50 | Fictionalized Data |
| PROTAC 2 | PEG Chain | 898 | 4.1 | 50 | 2.5 | 25 | Fictionalized Data |
| PROTAC 3 | Rigid (Piperazine) | 876 | 4.5 | 30 | 4.0 | 35 | Fictionalized Data |
cLogP: Calculated octanol-water partition coefficient, an indicator of lipophilicity. Papp: Apparent permeability coefficient from Caco-2 assays.
Experimental Protocols
Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized warhead to the amine-terminated linker of a conjugate like this compound.
Reagents and Materials:
-
This compound (assuming an amine terminus) (1.0 eq)
-
Warhead-COOH (1.1 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[14]
Protocol for Western Blot Analysis of Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[15]
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Protocol for Ternary Complex Formation Analysis using Surface Plasmon Resonance (SPR)
SPR can be used to measure the binding affinities and kinetics of both binary and ternary complexes.[16]
Procedure:
-
Immobilization: Immobilize the purified E3 ligase onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Flow the PROTAC over the E3 ligase surface to measure their binary interaction.
-
In a separate experiment, flow the purified target protein over a surface with an immobilized PROTAC-binding moiety or use an alternative assay format to determine the PROTAC-POI binary affinity.
-
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[15]
-
Data Analysis: Analyze the sensorgrams to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for the binary and ternary interactions. A significant increase in affinity in the ternary complex analysis compared to the binary interactions indicates positive cooperativity.
Conclusion
The design of an effective PROTAC linker is a multifaceted process that requires careful consideration of its length, composition, and geometry.[13] By starting with a pre-functionalized building block such as this compound, researchers can expedite the synthesis of PROTAC libraries. A systematic evaluation of a series of PROTACs with varied warhead attachment points and potentially modified linkers, using the protocols outlined in these notes, is crucial for identifying candidates with optimal degradation efficacy and drug-like properties.[10] The integration of computational modeling with empirical testing will continue to refine the rational design of next-generation protein degraders.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. chempep.com [chempep.com]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugate 99 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugate 99 is a novel heterobifunctional degrader that induces the targeted degradation of specific cellular proteins. It functions as a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate proteins of interest.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the use of Conjugate 99 in research and drug development settings. Conjugate 99 utilizes a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN) coupled via a chemically optimized linker to a warhead that selectively binds to the target protein.[5][6] The formation of a ternary complex between Conjugate 99, CRBN, and the target protein leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][7]
These notes are intended to guide researchers in the effective application of Conjugate 99 for the degradation of specific targets, providing a powerful tool for target validation and therapeutic development.
Mechanism of Action
The mechanism of action for Conjugate 99 follows the established paradigm for PROTACs that recruit the CRBN E3 ligase.
Caption: Mechanism of action for Conjugate 99-mediated protein degradation.
Data Presentation: In Vitro Degradation Profile
The efficacy of a degrader is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[8] Below is a summary of the in vitro degradation profiles of two example degraders, Conjugate 99-A (targeting Protein Kinase X) and Conjugate 99-B (targeting Bromodomain-containing protein 4, BRD4), in relevant cancer cell lines after a 24-hour treatment period.
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Conjugate 99-A | Protein Kinase X | MCF-7 | 5.2 | >95 |
| Conjugate 99-A | Protein Kinase X | HCT116 | 7.8 | >90 |
| Conjugate 99-B | BRD4 | MV4-11 | 1.5 | >98 |
| Conjugate 99-B | BRD4 | HeLa | 3.1 | >95 |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Protein Degradation Assay
This protocol outlines the steps to determine the DC50 and Dmax of Conjugate 99 for a specific target protein in a chosen cell line.
Caption: Workflow for in vitro protein degradation assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Conjugate 99 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Conjugate 99 in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with the medium containing the different concentrations of Conjugate 99. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody for the loading control for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the logarithm of the Conjugate 99 concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[9][10][11]
-
Protocol 2: Synthesis of a Generic Conjugate 99-Target X PROTAC
This protocol describes a general synthetic route for conjugating a CRBN ligand (pomalidomide derivative) to a ligand for a target protein (Target X ligand) via a polyethylene (B3416737) glycol (PEG) linker. This is a representative synthesis and may require optimization for specific ligands.[12][13]
Caption: General synthetic scheme for Conjugate 99.
Materials:
-
Pomalidomide-PEG-acid (CRBN ligand with linker)
-
Target X Ligand with a free amine group
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve the Pomalidomide-PEG-acid (1 equivalent) and the Target X Ligand-amine (1.1 equivalents) in anhydrous DMF.
-
Coupling: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final Conjugate 99-Target X.
-
Characterization: Confirm the identity and purity of the final compound by mass spectrometry and NMR spectroscopy.
Degrader-Antibody Conjugates (DACs)
For enhanced delivery and tissue-specific targeting, Conjugate 99 can be attached to a monoclonal antibody to create a Degrader-Antibody Conjugate (DAC).[][][] This approach is particularly useful for targeting cell-surface antigens and delivering the degrader payload to specific cell populations, potentially improving the therapeutic index.[][] The conjugation strategy often involves linking the degrader to the antibody via specific amino acid residues, such as cysteines or lysines, using established bioconjugation techniques.[17][18][19][20]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low degradation | - Target protein is not expressed in the cell line.- Conjugate 99 is not cell-permeable.- CRBN is not expressed or is mutated.- The ternary complex does not form effectively. | - Confirm target expression by Western blot.- Assess cell permeability (e.g., using cellular thermal shift assay).- Verify CRBN expression.- Redesign the linker length or attachment point. |
| "Hook effect" observed | Formation of non-productive binary complexes at high concentrations. | This is a known phenomenon for PROTACs. Use concentrations at or near the DC50 for optimal degradation. |
| Off-target degradation | - The target ligand is not sufficiently selective.- The CRBN ligand induces degradation of its natural neosubstrates (e.g., IKZF1/3). | - Perform proteomics studies to assess selectivity.- Redesign the target ligand for higher specificity.- Modify the CRBN ligand to reduce neosubstrate degradation.[21] |
For further information or technical support, please contact our scientific support team.
References
- 1. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperlongumine (PL) conjugates induce targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 17. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. exeris.com [exeris.com]
- 20. granatensis.ugr.es [granatensis.ugr.es]
- 21. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Permeability of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, linked by a chemical linker.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. A critical determinant of a PROTAC's efficacy is its ability to permeate the cell membrane to reach its intracellular target. However, the relatively large size and complex physicochemical properties of PROTACs often pose significant challenges to their cell permeability.[1][3] Therefore, accurate and robust methods for assessing cell permeability are paramount in the development of effective PROTAC-based therapeutics.
This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs. While these methods are broadly applicable, we will also discuss their adaptation for use with a hypothetical novel tool, "Conjugate 99," which is envisioned as a versatile component for enhancing and simplifying permeability assays.
Key Methods for Assessing PROTAC Cell Permeability
Several well-established in vitro methods are employed to evaluate the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that provide a more comprehensive picture by including active transport and efflux mechanisms.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability across an artificial lipid membrane.[1][4] It is a cost-effective method for early-stage screening.[1]
-
Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium mimicking the human intestinal barrier.[4][5][6] This assay assesses both passive diffusion and active transport processes.[1]
-
Cellular Uptake and Target Engagement Assays: These methods directly quantify the intracellular concentration of a PROTAC and its engagement with the target protein and E3 ligase.[1]
Hypothetical Application of "Conjugate 99"
For the purpose of these protocols, "Conjugate 99" is a hypothetical entity that can be incorporated into PROTAC design and permeability assays. Its potential functionalities could include:
-
A highly fluorescent tag: Enabling direct visualization and quantification of PROTAC uptake via fluorescence microscopy or flow cytometry.
-
A specific E3 ligase ligand: Used as a standardized component in PROTAC synthesis to compare the permeability effects of different target ligands and linkers.
-
A permeability-enhancing moiety: A chemical group designed to improve the passive diffusion of the PROTAC molecule.
The following protocols will include optional steps for incorporating a fluorescently tagged "Conjugate 99".
Data Presentation: Comparative Permeability Data for Representative PROTACs
The following table summarizes representative quantitative data that could be obtained from the described permeability assays. This format allows for easy comparison of different PROTAC molecules.
| PROTAC Molecule | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Intracellular Concentration (nM) |
| PROTAC-A | PAMPA | 2.1 | N/A | N/A |
| Caco-2 | 1.5 | 2.8 | 150 | |
| PROTAC-B | PAMPA | 0.9 | N/A | N/A |
| Caco-2 | 0.6 | 4.5 | 65 | |
| PROTAC-C | PAMPA | 3.5 | N/A | N/A |
| Caco-2 | 2.8 | 1.2 | 320 | |
| PROTAC-D (with Conjugate 99) | PAMPA | 4.2 | N/A | N/A |
| Caco-2 | 3.8 | 1.1 | 450 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (96-well format with a donor and an acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds (high and low permeability)
-
Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test PROTACs and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Incubate: Carefully place the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Quantify: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula.
dot
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test PROTACs, control compounds, and efflux inhibitors (e.g., verapamil)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer (37°C) on both the apical (A) and basolateral (B) sides.
-
Apical-to-Basolateral (A→B) Transport:
-
Add the test PROTAC solution (in transport buffer) to the apical side (donor compartment).
-
Add fresh transport buffer to the basolateral side (receiver compartment).
-
-
Basolateral-to-Apical (B→A) Transport:
-
Add the test PROTAC solution to the basolateral side (donor compartment).
-
Add fresh transport buffer to the apical side (receiver compartment).
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: Collect samples from both the donor and receiver compartments at the end of the incubation period. Analyze the concentration of the PROTAC using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp value for both A→B and B→A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux.
dot
Caption: Workflow for the Caco-2 Permeability Assay.
Protocol 3: Cellular Uptake and Target Engagement (with fluorescent Conjugate 99)
This protocol describes a method to quantify the intracellular accumulation of a PROTAC using a fluorescently labeled "Conjugate 99".
Materials:
-
Target cells cultured in appropriate multi-well plates (e.g., 96-well)
-
PROTAC labeled with fluorescent "Conjugate 99"
-
Cell culture medium
-
PBS
-
Fluorescence microscope or high-content imaging system
Methodology:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the fluorescently labeled PROTAC for a desired time course.
-
Washing: Gently wash the cells with PBS to remove any extracellular PROTAC.
-
Imaging: Acquire images of the cells using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the intracellular fluorescence intensity using appropriate image analysis software.
-
Data Analysis: Plot the intracellular fluorescence as a function of PROTAC concentration to determine the extent of cellular uptake.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, which is the underlying principle for why assessing cell permeability is crucial.
dot
Caption: Mechanism of action of a PROTAC, highlighting the critical cell permeation step.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability Assay - Profacgen [profacgen.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for in vitro ubiquitination assay with Conjugate 99-based PROTACs
Application Notes: In Vitro Ubiquitination Assay for PROTACs
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system (UPS).[1] They consist of a ligand that binds the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
The term "Conjugate 99-based PROTACs" likely refers to a specific, potentially proprietary, E3 ligase ligand-linker combination. While the exact nature of "Conjugate 99" is not publicly detailed, the fundamental principles and the protocol outlined here are broadly applicable to most PROTACs, particularly those recruiting common E3 ligases like Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][5]
This in vitro reconstituted assay is a critical tool for validating a PROTAC's mechanism of action.[3] It directly measures the PROTAC's ability to facilitate the ubiquitination of its target protein in a controlled environment containing purified E1, E2, E3 ligase, ubiquitin, and ATP.[1] The results confirm the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and provide a quantitative measure of the PROTAC's efficiency before advancing to cell-based degradation assays.[3][6]
PROTAC-Mediated Ubiquitination Pathway
The diagram below illustrates the general mechanism by which a PROTAC molecule facilitates the ubiquitination of a target protein. The PROTAC acts as a molecular bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity.[7] This induced proximity allows the E2 conjugating enzyme, associated with the E3 ligase, to transfer ubiquitin molecules to the target protein.[8] The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the target protein.[9]
Caption: PROTAC-induced ubiquitination pathway.
Experimental Protocols
Materials and Reagents
This table summarizes the essential materials and reagents required for the assay.
| Reagent/Material | Recommended Source (Example) | Notes |
| Recombinant Human E1 Enzyme (UBE1) | R&D Systems, Boston Biochem | Essential for ubiquitin activation.[8] |
| Recombinant Human E2 Enzyme (e.g., UbcH5b) | R&D Systems, Boston Biochem | The choice of E2 can influence reaction efficiency.[10] |
| Recombinant E3 Ligase Complex | Varies (e.g., CRBN/DDB1/CUL4A/RBX1) | Must match the E3 ligase recruited by the PROTAC. |
| Recombinant Target Protein (POI) | In-house or commercial | Must be purified. |
| Ubiquitin (Human, recombinant) | Boston Biochem, R&D Systems | Biotinylated or fluorescently-tagged ubiquitin can be used for alternative detection methods.[11] |
| ATP Solution (100 mM) | Sigma-Aldrich | Energy source for the E1 enzyme.[12] |
| PROTAC of Interest | In-house or commercial | Dissolved in DMSO to make a concentrated stock (e.g., 10 mM). |
| 10X Ubiquitination Assay Buffer | See formulation below | Store at -20°C. |
| SDS-PAGE Gels & Buffers | Bio-Rad, Thermo Fisher | Appropriate percentage to resolve the POI and its ubiquitinated forms.[3] |
| Primary Antibody to POI | Cell Signaling, Abcam | For Western blot detection. |
| HRP-conjugated Secondary Antibody | Cell Signaling, Jackson ImmunoResearch | Matched to the species of the primary antibody.[3] |
| ECL Substrate | Thermo Fisher, Millipore | For chemiluminescent detection.[3] |
| DMSO | Sigma-Aldrich | Vehicle for PROTAC. |
Buffer Preparation
10X Ubiquitination Assay Buffer:
-
500 mM Tris-HCl, pH 7.5
-
250 mM MgCl₂
-
5 mM DTT (add fresh before use from a 1 M stock)[12]
To prepare 1X Assay Buffer, dilute the 10X stock with ultrapure water and add DTT to a final concentration of 0.5 mM. Some protocols also recommend adding β-mercaptoethanol to a final concentration of 1 mM.[13]
Experimental Workflow
The following diagram outlines the major steps of the in vitro ubiquitination assay workflow.
Caption: In vitro ubiquitination assay workflow.
Reaction Setup and Protocol
This protocol is for a standard 25 µL reaction. Reactions should be assembled on ice.
-
Prepare a Master Mix (Optional but Recommended): For multiple reactions, prepare a master mix of common components (Buffer, E1, E2, Ubiquitin, E3, POI) to ensure consistency.
-
Set up Control Reactions: It is crucial to set up proper controls to validate the results.[3]
-
No E1: Replace the E1 enzyme with an equal volume of 1X Assay Buffer.
-
No E3: Replace the E3 ligase with an equal volume of 1X Assay Buffer.
-
No PROTAC (- Cmpd): Add DMSO vehicle instead of the PROTAC solution.
-
-
Assemble the Reactions: In a microcentrifuge tube, add the components in the order listed in the table below.
| Component | Stock Concentration | Volume for 25 µL Rxn | Final Concentration |
| 10X Ubiquitination Assay Buffer | 10X | 2.5 µL | 1X |
| E1 Activating Enzyme (UBE1) | 1 µM | 1.0 µL | 40 nM |
| E2 Conjugating Enzyme (UbcH5b) | 25 µM | 1.0 µL | 1 µM |
| Ubiquitin | 2.5 mg/mL (~290 µM) | 2.0 µL | ~23 µM |
| E3 Ligase Complex | 5 µM | 1.0 µL | 200 nM |
| Target Protein (POI) | 2.5 µM | 2.5 µL | 250 nM |
| PROTAC or DMSO Vehicle | 50X Final Conc. | 0.5 µL | 1X (e.g., 1 µM) |
| Nuclease-Free Water | N/A | Up to 24 µL | N/A |
| Initiate with ATP | 25 mM | 1.0 µL | 1 mM |
| Total Volume | 25 µL |
Note: The final concentrations provided are typical starting points and may require optimization for specific E3-POI-PROTAC systems.
-
Initiate and Incubate: Add ATP to each tube to start the reaction.[12] Mix gently and incubate at 37°C for 60-90 minutes.[12]
-
Stop the Reaction: Terminate the reaction by adding 8 µL of 4X SDS-PAGE sample buffer and boiling the samples at 95°C for 5-10 minutes.[12]
Detection by Western Blot
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate the proteins by molecular weight.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody raised against the POI overnight at 4°C.[3] This antibody will detect the unmodified POI as well as higher molecular weight, ubiquitinated species.[3]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[3]
Data Interpretation
A successful PROTAC-mediated ubiquitination will result in the appearance of a "ladder" or smear of high-molecular-weight bands above the band corresponding to the unmodified POI. The intensity of this ladder should be dependent on the presence of all key components (E1, E3, ATP) and the PROTAC. The "No PROTAC" control should show significantly less or no ubiquitination, confirming that the event is PROTAC-dependent.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme (E1, E2, or E3); ATP degraded; Incorrect buffer conditions. | Test each enzyme individually for activity. Use a fresh aliquot of ATP. Verify the pH and composition of the assay buffer. Ensure DTT or β-mercaptoethanol was added fresh. |
| High background in "No PROTAC" lane | E3 ligase has high basal activity towards the POI; Auto-ubiquitination of E3. | Decrease the concentration of the E3 ligase or the incubation time. Confirm E3 auto-ubiquitination by running a lane without the POI and probing with an anti-ubiquitin antibody. |
| Weak ubiquitination signal | Suboptimal component concentrations; Short incubation time. | Perform a titration of the PROTAC, E3 ligase, and POI to find optimal concentrations. Increase the incubation time (e.g., up to 2 hours). |
| "Hook Effect" observed | High PROTAC concentrations leading to non-productive binary complexes. | This is a common phenomenon with PROTACs.[1] Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from low nM to high µM) to identify the optimal concentration range for ternary complex formation and subsequent ubiquitination. |
| Smeary or unresolved bands | High degree of poly-ubiquitination; Protein degradation during the assay. | Use a lower percentage acrylamide (B121943) gel to better resolve high molecular weight species. Add a proteasome inhibitor (e.g., MG132) to the reaction buffer if degradation is suspected, although this is less common in in vitro systems. |
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | A High-Throughput Assay for Monitoring Ubiquitination in Real Time [frontiersin.org]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for PROTACs
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs). Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the linker a critical component of a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2][3] The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[4] Its length, composition, and attachment points are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][4][5]
Q2: How does linker length impact the efficacy of a PROTAC?
The length of the linker is a crucial parameter that needs to be empirically optimized for each target protein and E3 ligase pair.[4]
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus failing to form a productive ternary complex.[5][6]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to non-productive binding events.[5][6]
Fine-tuning the linker length is therefore a critical step in PROTAC design to achieve optimal degradation of the target protein.[5][7]
Q3: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[5][] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[4] Other linker types incorporating rigid moieties like piperazine (B1678402) or triazole rings are also used to modulate conformational flexibility and physicochemical properties.[5]
Q4: How does linker composition, beyond length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[1][5] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[5] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[]
Q5: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[5][9] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[5][6] Mitigating the hook effect often involves optimizing the PROTAC concentration and enhancing the cooperativity of ternary complex formation.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.[5][6]
| Potential Cause | Recommended Solution |
| Suboptimal Linker Length or Rigidity | Synthesize a library of PROTACs with varying linker lengths and compositions. Even small changes can have a significant impact on degradation efficacy.[5][6] |
| Unfavorable Ternary Complex Conformation | Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[5] This can provide insights into the cooperativity of your system. |
| Poor Cell Permeability | Modify the linker composition to improve physicochemical properties. For example, incorporating more polar groups can enhance solubility.[4] Assess cellular uptake using appropriate assays.[5] |
| Cellular Efflux | The PROTAC may be actively transported out of the cells by efflux pumps. Co-administration with known efflux pump inhibitors can help diagnose this issue. |
| Incorrect Attachment Points | The points at which the linker is attached to the POI and E3 ligase ligands are crucial. Re-evaluate the linker attachment points based on the solvent-exposed areas of the ligands.[10][11] |
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
The hook effect can be a major obstacle in developing potent PROTACs.[5]
| Potential Cause | Recommended Solution |
| Low Ternary Complex Cooperativity | Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase. A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[6] |
| High PROTAC Concentrations | Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[5] |
| Formation of Non-productive Binary Complexes | Enhance the stability of the ternary complex through linker optimization. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[4][6] |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [7][12]
| PROTAC (Linker Atom Length) | DC50 (nM) | Dmax (%) |
| 9 atoms | > 1000 | < 20 |
| 12 atoms | ~500 | ~40 |
| 16 atoms | ~100 | > 80 |
| 19 atoms | ~750 | ~30 |
| 21 atoms | > 1000 | < 10 |
Data is illustrative and based on published trends. Actual values will vary depending on the specific PROTAC system.
Table 2: Effect of Linker Length on BRD4 Degradation
| PROTAC (Linker Type and Length) | DC50 (nM) | Dmax (%) |
| Alkyl C4 | 50 | 85 |
| Alkyl C6 | 25 | 95 |
| PEG3 | 10 | >98 |
| PEG5 | 30 | 90 |
| PEG7 | 60 | 80 |
Data is illustrative and based on published trends. Actual values will vary depending on the specific PROTAC system.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[13]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[13][14]
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to evaluate the formation and stability of the ternary complex.[5]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the dissociation constant (Kd) and cooperativity (α).[15]
Protocol 3: Cell Viability Assay (MTS/CCK-8)
This protocol is for assessing the effect of PROTAC-induced protein degradation on cell viability.[9][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTAC Linker Optimization.
Caption: Western Blot Experimental Workflow.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
Navigating the PROTAC Hook Effect: A Technical Support Guide
Welcome to the Technical Support Center for PROTAC Research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the "hook effect" observed in PROTAC-mediated protein degradation experiments.
Disclaimer: This document provides general guidance and experimental protocols. Researchers should optimize these protocols for their specific experimental systems. No public information was found regarding a specific molecule named "Conjugate 99" for overcoming the hook effect. The strategies discussed herein are based on established scientific literature and general best practices in the field of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where the efficacy of the PROTAC in degrading its target protein decreases at high concentrations.[1] This results in a characteristic bell-shaped or "hooked" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of non-productive binary complexes at excessive PROTAC concentrations.[2] A PROTAC's function relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] At high concentrations, the PROTAC can saturate and bind independently to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase into proximity, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[2] However, it is often observed at micromolar (µM) concentrations, sometimes starting as low as 1 µM and becoming more pronounced at higher concentrations.[2] Therefore, it is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and detect the onset of the hook effect.[2]
Troubleshooting Guide
Issue 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations to fully characterize the bell-shaped curve.
-
Determine Optimal Concentration (DC50 & Dmax): Identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50). Use concentrations at or below the Dmax for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation (Co-IP) or NanoBRET to directly measure ternary complex formation at various PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[2]
-
Issue 2: I am not observing any protein degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: Your initial concentration range might have been too high (entirely in the hook effect region) or too low. Test a very broad range, for example, from 1 pM to 100 µM.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the recruited E3 ligase (e.g., Cereblon, VHL) at sufficient levels using Western blotting or qPCR.
-
Confirm Target Engagement: Before concluding the PROTAC is inactive, verify that it can bind to the target protein and the E3 ligase individually.
-
Optimize Incubation Time: Degradation is a kinetic process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a potentially optimal PROTAC concentration.[4]
-
Strategies to Overcome the Hook Effect
While optimizing the PROTAC concentration is the most immediate way to manage the hook effect in an experimental setting, more advanced strategies involve the rational design of the PROTAC molecule itself:
-
Linker Optimization: The length, rigidity, and composition of the linker connecting the target-binding and E3 ligase-binding moieties are critical for efficient ternary complex formation. A well-designed linker can promote favorable protein-protein interactions within the ternary complex, increasing its stability and potentially widening the effective concentration range.
-
Modulating Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase can influence the propensity for the hook effect. In some cases, very high affinity for one of the proteins can promote binary complex formation.
-
Advanced PROTAC Architectures:
-
Trivalent PROTACs: These molecules have two target-binding domains and one E3 ligase-binding domain (or vice versa). In some cases, this can enhance avidity and stabilize the ternary complex, though the effect is context-dependent.[5][6]
-
Nano-PROTACs: Encapsulating PROTACs in nanoparticles can control their release and local concentration, potentially mitigating the hook effect.
-
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data from PROTAC experiments to characterize the hook effect.
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 35 |
| 10 | 75 |
| 100 | 90 (Dmax) |
| 1000 | 60 |
| 10000 | 20 |
Table 2: Comparison of Key Degradation Parameters for Different PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| PROTAC A | BRD4 | CRBN | HeLa | 25 | >95 | Minimal |
| PROTAC B | BTK | VHL | Ramos | 50 | 85 | Pronounced above 1 µM |
| PROTAC C | KRAS G12D | VHL | AsPC-1 | 15 | >90 | Moderate above 5 µM |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended.
-
Include a vehicle-only control (e.g., DMSO).
-
Treat cells and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax.[7]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for detecting the PROTAC-induced interaction between the target protein and the E3 ligase.[8][9][10]
Materials:
-
Treated cell lysates (from Protocol 1)
-
Antibody against the target protein or a tag (e.g., HA, Flag)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer
-
Antibodies for Western blotting (target protein, E3 ligase)
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody against the target protein (or a tag on the protein) to form antibody-protein complexes.
-
Add Protein A/G magnetic beads to pull down the complexes.
-
Wash the beads multiple times to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against both the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the control indicates ternary complex formation.
-
Visualizations
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. marinbio.com [marinbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving solubility and stability of E3 Ligase Ligand-linker Conjugate 99
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of E3 Ligase Ligand-linker Conjugate 99. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful experimentation.
Troubleshooting Guide
Researchers may encounter challenges with the solubility and stability of this compound, a thalidomide-based conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Below is a summary of potential issues and recommended solutions.
Quantitative Data Summary: Improving Solubility and Stability
The following table presents illustrative data on the impact of various additives and linker modifications on the solubility and stability of thalidomide-based E3 ligase conjugates. These values are representative and may vary depending on the specific experimental conditions.
| Condition | Base Solvent | Additive/Modification | Concentration of Additive | Resultant Aqueous Solubility (µg/mL) | Thermal Stability (Tm Shift, °C) |
| Control | PBS (pH 7.4) | None | - | ~10 | - |
| Co-solvent | PBS (pH 7.4) | DMSO | 0.5% (v/v) | ~50 | +0.5 |
| Co-solvent | PBS (pH 7.4) | PEG300 | 5% (v/v) | ~80 | +0.8 |
| Excipient | PBS (pH 7.4) | Hydroxypropyl-β-cyclodextrin | 10 mM | ~150 | +1.5 |
| Amino Acid | PBS (pH 7.4) | L-Arginine | 50 mM | ~75 | +1.2 |
| Linker | PBS (pH 7.4) | Conjugate with PEG4 Linker | - | ~120 | +1.0 |
| Linker | PBS (pH 7.4) | Conjugate with Alkyl Linker | - | ~30 | +0.3 |
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What can I do?
-
A1: Precipitation is a common issue due to the hydrophobic nature of the thalidomide (B1683933) core. Here are several strategies to address this:
-
Use a Co-solvent: Start by dissolving the conjugate in a minimal amount of an organic solvent like DMSO, and then slowly add it to your aqueous buffer while vortexing. Keep the final DMSO concentration below 0.5% to minimize effects on cellular assays.
-
Incorporate Solubilizing Agents: Excipients such as cyclodextrins can encapsulate the hydrophobic conjugate, significantly increasing its aqueous solubility.
-
Optimize the Buffer: The addition of certain amino acids, like L-arginine, to the buffer can help to reduce aggregation and improve solubility.
-
Consider Linker Modification: For long-term projects, synthesizing a version of the conjugate with a more hydrophilic linker, such as a polyethylene (B3416737) glycol (PEG) linker, can greatly enhance solubility.
-
Q2: How can I assess the stability of my conjugate in my experimental conditions?
-
A2: You can assess the stability of your conjugate using a few different methods:
-
Chemical Stability: Incubate the conjugate in your experimental buffer at the desired temperature for various time points. You can then analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Thermal Stability: A thermal shift assay (TSA) can be used to determine how the binding of the conjugate to its target E3 ligase (Cereblon) affects the protein's thermal stability. An increase in the melting temperature (Tm) of the protein in the presence of the conjugate indicates a stabilizing interaction.
-
Q3: What is the optimal storage condition for this compound?
-
A3: For long-term storage, the conjugate should be stored as a solid at -20°C. If you need to prepare a stock solution in an organic solvent like DMSO, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Aqueous solutions of the conjugate are generally not recommended for long-term storage due to lower stability.
Q4: Can I use this compound directly in cell-based assays?
-
A4: Yes, but careful preparation is key. Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in your cell culture medium, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to avoid cellular toxicity. It is also advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and target.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the conjugate in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Transfer to Aqueous Buffer: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of PBS in each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement: Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in absorbance is observed compared to the buffer-only control.
Protocol 2: Thermal Shift Assay (TSA)
This protocol describes how to assess the thermal stability of the Cereblon (CRBN) E3 ligase in the presence of this compound.
Materials:
-
Purified Cereblon (CRBN) protein
-
This compound
-
SYPRO Orange dye (5000x stock)
-
PBS, pH 7.4
-
Real-time PCR instrument with a thermal melt curve function
Procedure:
-
Prepare Protein Solution: Dilute the purified CRBN protein to a final concentration of 2 µM in PBS.
-
Prepare Ligand Solutions: Prepare a serial dilution of the this compound in PBS.
-
Set up the Assay: In a 96-well PCR plate, mix the following in each well:
-
10 µL of 2 µM CRBN protein
-
5 µL of the ligand dilution (or PBS for the no-ligand control)
-
5 µL of a 1:1000 dilution of SYPRO Orange dye in PBS
-
-
Seal and Centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the real-time PCR instrument and run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
Data Analysis: The instrument software will generate a melt curve. The melting temperature (Tm) is the midpoint of the transition. A positive shift in Tm in the presence of the conjugate indicates stabilization.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, synthesized using this compound, induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve solubility problems with this compound.
Caption: A logical workflow for troubleshooting solubility issues.
Technical Support Center: Enhancing Ternary Complex Formation with Conjugate 99
Welcome to the technical support center for Conjugate 99. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to offer strategies for enhancing the formation of the critical ternary complex involving your target protein, Conjugate 99, and the E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Conjugate 99?
A1: Conjugate 99 is a heterobifunctional molecule, similar in principle to a Proteolysis Targeting Chimera (PROTAC). It is designed to simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby forming a ternary complex.[1] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[2][3] The formation of a stable and productive ternary complex is the crucial first step for successful target protein degradation.[3]
Q2: What are the initial checks if I do not observe ternary complex formation?
A2: If you are not observing ternary complex formation, it is important to first verify the integrity and activity of each individual component:
-
Conjugate 99 Integrity: Confirm the chemical integrity and purity of your batch of Conjugate 99 using methods like LC-MS/MS.
-
Protein Quality: Ensure the target protein and E3 ligase are properly folded, active, and free of aggregation. Verify their expression levels in your cellular model using techniques like Western Blotting.[4]
-
Binary Engagement: Confirm that Conjugate 99 can independently bind to both the target protein and the E3 ligase. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).[2][5]
Q3: My in-vitro biochemical assays show weak or no ternary complex formation, but I still observe cellular degradation of the target protein. Why is there a discrepancy?
A3: This is a commonly observed phenomenon. The cellular environment is significantly more complex than a purified in-vitro system.[6] Factors within the cell, such as molecular crowding, post-translational modifications, and the presence of scaffolding proteins, can stabilize transient or weak interactions that are not readily detected in biochemical assays.[6] The catalytic nature of PROTACs means that even a short-lived ternary complex can be sufficient to initiate ubiquitination and subsequent degradation in a cellular context.[4] Therefore, it is recommended to use a combination of in-vitro and in-cell assays, such as NanoBRET™ or Cellular Thermal Shift Assays (CETSA), to get a more complete picture of ternary complex formation and target engagement.[4][6]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed in proximity-based assays where the signal decreases at high concentrations of the bifunctional molecule (like Conjugate 99).[6] This occurs because at excessive concentrations, Conjugate 99 saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-Conjugate 99 and E3-Conjugate 99) which prevents the formation of the ternary complex (Target-Conjugate 99-E3).[4][7]
Mitigation Strategies:
-
Titrate Conjugate 99: Perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[6][8]
-
Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can shift the hook effect to higher concentrations of Conjugate 99.
-
Enhance Cooperativity: Designing analogs of Conjugate 99 with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, thereby reducing the hook effect.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low target protein degradation observed. | Inefficient ternary complex formation. The linker of Conjugate 99 may not be optimal to effectively bridge the target protein and the E3 ligase.[4][6] | Consider synthesizing and testing analogs of Conjugate 99 with different linker lengths and compositions to improve the geometry and stability of the ternary complex.[4] |
| Low protein expression of the target or E3 ligase in the cell line.[4] | Verify the expression levels of both the target protein and the E3 ligase using Western Blot. Consider using a cell line with known higher expression as a positive control.[4] | |
| Poor cellular uptake or instability of Conjugate 99.[4] | Assess cell permeability and target engagement in live cells using assays like CETSA or NanoBRET™.[4] Evaluate the stability of Conjugate 99 in cell culture media and lysates over time using LC-MS/MS.[4] | |
| Inconsistent results between biochemical and cellular assays. | Different experimental conditions. Purified protein assays may not fully replicate the cellular environment.[4] | Validate findings using orthogonal assays, including both in-vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET™, CETSA) methods to confirm ternary complex formation.[4] |
| High background signal in proximity assays (e.g., AlphaLISA, TR-FRET). | Non-specific binding of assay components. | Optimize buffer conditions (e.g., type of buffer, salt concentration, detergents).[8] Test different combinations of detection reagents (e.g., donor and acceptor beads).[8] |
| Complex sensorgrams in SPR/BLI experiments. | Multi-step binding events, conformational changes upon binding, or protein instability on the sensor chip surface.[6] | Ensure high-quality, monodisperse protein preparations. Optimize immobilization conditions and buffer composition. Use appropriate binding models for data analysis. |
Experimental Protocols
Protocol: Assessing Ternary Complex Formation using Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps to determine the binding affinity and thermodynamics of the ternary complex formed by the target protein, Conjugate 99, and the E3 ligase.
Part 1: Determining Binary Binding Affinities
-
PROTAC to Target Protein (KD1):
-
Prepare a solution of the target protein (e.g., 10-20 µM) in the ITC cell.
-
Prepare a solution of Conjugate 99 in the injection syringe at a concentration 10-20 times higher than the target protein.
-
Perform the titration of Conjugate 99 into the target protein solution and analyze the data to determine the dissociation constant (KD1).
-
-
PROTAC to E3 Ligase (KD2):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) in the ITC cell.
-
Prepare the Conjugate 99 solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine KD2.[6]
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the Conjugate 99 solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the Conjugate 99 into the pre-formed E3 ligase-target protein complex.[6]
-
Visualizing Key Processes
Caption: Mechanism of Action for Conjugate 99.
Caption: Iterative workflow for optimizing Conjugate 99.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. resources.revvity.com [resources.revvity.com]
Technical Support Center: Addressing Off-Target Effects of PROTACs Utilizing Conjugate 99
Welcome to the technical support resource for researchers utilizing Conjugate 99 , a novel, high-affinity Von Hippel-Lindau (VHL) E3 ligase ligand, in their Proteolysis-Targeting Chimera (PROTAC) designs. While Conjugate 99 offers potent on-target degradation, some users have reported unintended degradation of off-target proteins, particularly certain kinases and transcription factors. This guide provides detailed troubleshooting protocols and answers to frequently asked questions to help you identify, validate, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected causes of off-target effects with Conjugate 99-based PROTACs?
A1: Off-target effects with PROTACs can stem from multiple factors.[1][2][3] For Conjugate 99-based PROTACs, the primary causes are hypothesized to be:
-
Promiscuous Ternary Complex Formation: The high affinity of Conjugate 99 for VHL might facilitate the formation of stable, yet non-selective, ternary complexes with proteins that have a low affinity for the warhead but are structurally compatible for ubiquitination.
-
Warhead Specificity: The target-binding ligand (warhead) of your PROTAC may possess some affinity for proteins other than your protein of interest (POI).[2][4]
-
"Bystander" Degradation: Proteins that are natural interactors with your POI may be degraded as "bystander" effects due to their proximity within the ternary complex.[3]
Q2: How can I experimentally distinguish between on-target and off-target protein degradation?
A2: A multi-pronged approach is essential for validation. The cornerstone is unbiased global proteomics to identify all proteins downregulated upon treatment with your PROTAC.[1][5][6][7] This should be combined with several controls:
-
Negative Control PROTAC: Synthesize a version of your PROTAC where the warhead is inactivated (e.g., an epimer) but Conjugate 99 is still active. This helps identify off-targets degraded due to the warhead's promiscuity.
-
Competitive Displacement: Co-treat cells with your PROTAC and a high concentration of a free small molecule inhibitor that targets your POI. Rescue of POI degradation without rescuing off-target degradation suggests the latter is independent of on-target binding.
Q3: What is the "hook effect" and could it be related to the off-target effects I'm observing?
A3: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[3][4] This occurs because the PROTAC saturates the POI and the E3 ligase independently, forming binary complexes that cannot productively form the ternary complex required for degradation.[3][4] While not a direct cause of off-target effects, operating at very high concentrations to overcome a hook effect could exacerbate off-target degradation by increasing the likelihood of low-affinity, non-specific interactions.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating off-target effects observed with your Conjugate 99-based PROTAC.
Problem 1: Unbiased Proteomics Reveals Degradation of Unexpected Proteins
-
Possible Cause: Your PROTAC is inducing the degradation of proteins other than your intended target.
-
Troubleshooting Steps:
-
Validate Hits: Confirm the degradation of high-interest off-targets using an orthogonal method, such as Western blotting. This is a critical step to rule out artifacts from the proteomics experiment itself.[4][5]
-
Perform Control Experiments: Treat cells with your active PROTAC, a negative control PROTAC (inactive warhead), and a vehicle control (e.g., DMSO). Analyze the degradation of the POI and the identified off-target(s).
-
Analyze Results:
-
If the off-target is degraded by the active PROTAC but not the negative control, the effect is likely driven by the warhead's promiscuity.
-
If the off-target is degraded by both active and negative control PROTACs, this points to a potential issue with the Conjugate 99 ligand or the linker, though this is less common.
-
-
Problem 2: Significant Cell Toxicity Observed at Effective Degradation Concentrations
-
Possible Cause: The observed toxicity may be due to the degradation of an essential off-target protein.
-
Troubleshooting Steps:
-
Determine Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to establish a dose-response curve for toxicity and compare it with the dose-response for degradation (DC50).[4]
-
Correlate Toxicity with Off-Target Degradation: If you have identified off-targets, measure their degradation profile and see if the DC50 correlates with the onset of toxicity.
-
Attempt Rescue Experiment: If the off-target is a known protein with a specific function (e.g., a kinase), try to rescue the toxic phenotype by overexpressing a degradation-resistant mutant of the off-target protein or by inhibiting its downstream pathway.
-
Problem 3: How to Improve the Selectivity of My Conjugate 99-Based PROTAC?
-
Possible Cause: The current design of your PROTAC is not optimal for selective degradation.
-
Solutions to Implement:
-
Modify the Linker: The length, attachment point, and composition of the linker are critical for ternary complex geometry.[2] Systematically synthesize a small library of PROTACs with varying linkers to identify a design that favors the on-target complex over off-target alternatives.[2]
-
Optimize the Warhead: If the off-target effects are driven by warhead promiscuity, consider using a more selective binder for your POI.[2]
-
Change the E3 Ligase: While this involves significant redesign, switching from Conjugate 99 (VHL-based) to a CRBN-recruiting ligand (e.g., based on pomalidomide) may completely change the off-target profile, as different E3 ligases have different substrates and cellular expression patterns.[2][8]
-
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry
-
Cell Culture and Treatment: Plate your cells of interest (e.g., HEK293T, or a disease-relevant cell line) and allow them to adhere. Treat the cells for 6-24 hours with:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Your Conjugate 99-PROTAC (at 1x and 10x the DC50 for your POI)
-
Negative Control PROTAC (at the same concentrations)
-
-
Cell Lysis and Protein Digestion: Harvest cells, wash with PBS, and lyse in a urea-based buffer. Quantify protein concentration (e.g., BCA assay). Perform in-solution digestion of proteins to peptides using Trypsin.
-
TMT Labeling (Optional but Recommended): For multiplexed quantitative analysis, label the peptide samples with Tandem Mass Tag (TMT) reagents.
-
LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant. Perform statistical analysis to identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to controls.[5]
Protocol 2: Western Blot for Off-Target Validation
-
Sample Preparation: Treat cells and prepare lysates as you would for the proteomics experiment.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for your POI (as a positive control), the suspected off-target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to characterize the off-target effects of a Conjugate 99-based PROTAC targeting BRD4 ("C99-PROTAC-BRD4").
Table 1: Proteomics Hit Summary
| Protein | Function | Fold Change (vs. Vehicle) | p-value | Notes |
| BRD4 | Target of Interest | -1.8 | <0.001 | On-Target |
| CDK9 | Kinase | -1.5 | <0.01 | Potential Off-Target |
| STAT3 | Transcription Factor | -1.3 | <0.05 | Potential Off-Target |
| BRD2 | BET Family Member | -1.2 | <0.05 | Known homologous target |
Table 2: Degradation and Viability Data
| Compound | Target | DC50 (Degradation, nM) | CC50 (Viability, nM) | Selectivity Index (CC50/DC50) |
| C99-PROTAC-BRD4 | BRD4 | 15 | 350 | 23.3 |
| C99-PROTAC-BRD4 | CDK9 | 120 | 350 | 2.9 |
| Negative Control | BRD4 | >10,000 | >10,000 | N/A |
Diagrams and Workflows
Caption: On-target vs. off-target PROTAC mechanisms.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempro-innovations.com [chempro-innovations.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of Conjugate 99-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Conjugate 99-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my Conjugate 99-based PROTACs exhibit low cell permeability?
PROTACs, including the Conjugate 99 series, often face permeability challenges due to their inherent physicochemical properties. Most PROTACs are large molecules, with molecular weights typically ranging from 700 to 1000 Da, placing them in the "beyond Rule of Five" chemical space.[1][2][3][4] This size, combined with a high polar surface area (PSA) and numerous hydrogen bond donors and acceptors, can significantly hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[1][4]
Q2: What are the primary strategies to enhance the cell permeability of my Conjugate 99-based PROTACs?
Several strategies can be employed to improve the cellular uptake of PROTACs:
-
Linker Optimization: The linker is the most flexible component for modification. Strategies include altering its length, composition (e.g., replacing PEG with alkyl linkers), and rigidity.[5][6][7]
-
Inducing Intramolecular Hydrogen Bonds (IMHBs): Designing PROTACs that can form IMHBs allows them to adopt a more compact, "chameleon-like" or folded conformation in the nonpolar environment of the cell membrane.[5][8][9] This effectively masks polar groups, reduces the solvent-accessible 3D polar surface area, and facilitates membrane passage.[9]
-
Prodrug Strategies: Polar functional groups on the PROTAC can be masked with cleavable lipophilic moieties.[7][8] These groups are removed by intracellular enzymes, releasing the active PROTAC inside the cell.[7] Another approach involves conjugating the PROTAC to a ligand for a specific cell surface receptor, like the folate receptor, to facilitate active transport.[7]
-
Structural Modifications: Replacing certain chemical groups can improve permeability. For example, substituting an amide bond in the linker with an ester can reduce the hydrogen bond donor count and increase permeability.[10][11]
Q3: How does the choice of E3 ligase ligand affect the overall properties of the PROTAC?
The E3 ligase ligand is a critical component. While much focus is on the target binder and linker, the choice of E3 ligase (e.g., VHL, CRBN) and the specific ligand used can influence the PROTAC's structural conformation, ternary complex formation, and overall physicochemical properties, which in turn can impact permeability and solubility.[2][8]
Q4: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[8] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that promotes maximum degradation.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of Conjugate 99-based PROTACs.
Problem: My PROTAC is active in biochemical/biophysical assays but shows no target degradation in cells.
This is a frequent challenge, often pointing towards issues with cellular uptake or stability.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
troubleshooting failed protein degradation with Conjugate 99 PROTACs
Welcome to the technical support resource for Conjugate 99 PROTACs. This center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing our protein degradation platform.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any degradation of my target protein?
A1: A lack of degradation is a common issue that can arise from several factors. A systematic approach is essential to pinpoint the problem.[1] Key areas to investigate include:
-
Cellular Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[2][3]
-
Target Engagement: The PROTAC must bind to both the target protein and the E3 ligase within the cell.
-
Ternary Complex Formation: Successful binding must lead to the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4][5]
-
Ubiquitination: The geometry of the ternary complex must be suitable for the E3 ligase to ubiquitinate the target protein.[2]
-
Proteasome Activity: The cellular proteasome machinery must be functional to degrade the ubiquitinated target.[6]
-
Protein Synthesis Rate: The rate of new target protein synthesis might be counteracting the degradation.[6]
To diagnose the specific issue, follow the troubleshooting workflow outlined below.
Q2: How can I confirm that Conjugate 99 is entering the cells and engaging the target?
A2: Verifying cellular uptake and target engagement is a critical first step.[7][8]
-
Cellular Thermal Shift Assay (CETSA): This is a powerful method to confirm target engagement in intact cells. A successful PROTAC will bind to its target and increase its thermal stability, leading to a shift in its melting curve.[2][8][9]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantitatively measure the binding of the PROTAC to its target protein.[7][10]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[2] This occurs because the excess PROTAC molecules form separate, non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the necessary ternary complex.[2][4][10]
-
How to Mitigate: Always perform a wide dose-response experiment (e.g., from picomolar to micromolar concentrations) to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2][4][8]
Q4: How do I know if the degradation is proteasome-dependent?
A4: To confirm that the observed protein loss is due to the ubiquitin-proteasome system, you should perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132). If Conjugate 99 is working as intended, pre-treatment with a proteasome inhibitor should "rescue" the target protein from degradation.[6][8]
Q5: What are the essential controls for my Conjugate 99 experiment?
A5: Proper controls are crucial for interpreting your results correctly.
-
Vehicle Control: A treatment with the vehicle (e.g., DMSO) alone to establish the baseline level of the target protein.[11][12]
-
Inactive Control: A molecule structurally similar to your active PROTAC but unable to bind to either the target protein or the E3 ligase. This demonstrates that degradation is dependent on the formation of the ternary complex.[13]
-
Proteasome Inhibitor Control: As mentioned in Q4, co-treatment with a proteasome inhibitor like MG132 confirms the degradation pathway.[6]
Troubleshooting Workflow
If you are not observing the expected degradation of your target protein, follow this logical workflow to identify the potential cause.
Mechanism of Action
Conjugate 99 PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They work by hijacking the cell's own ubiquitin-proteasome system. The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation: Experimental Parameters
The following tables provide recommended starting concentrations and incubation times for typical experiments with Conjugate 99. Optimal conditions may vary depending on the cell line and target protein.
Table 1: Recommended Concentration Ranges for Key Assays
| Assay Type | Conjugate 99 Concentration Range | Purpose |
| Western Blot (Degradation) | 0.1 nM - 10 µM | Determine DC50 and Dmax |
| Co-Immunoprecipitation | 1 - 5x DC50 | Confirm ternary complex formation |
| Ubiquitination Assay | 1 - 5x DC50 | Detect target ubiquitination |
| CETSA | 1 µM - 10 µM | Verify target engagement |
Table 2: Recommended Incubation Times
| Cell Line | Incubation Time for Degradation | Notes |
| HeLa | 4 - 24 hours | A time-course experiment is recommended to find the optimal time point. |
| MDA-MB-231 | 8 - 24 hours | Slower degradation may be observed in some cell lines. |
| THP-1 | 4 - 16 hours | Suspension cells may show faster degradation kinetics. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with Conjugate 99.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MDA-MB-231)[11]
-
Conjugate 99 PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)[11]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[11] Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of Conjugate 99 concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16 or 24 hours).[11] Include a DMSO vehicle control.
-
Cell Lysis: After incubation, wash cells once with ice-cold PBS.[11] Add lysis buffer, scrape the cells, and collect the lysate.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris.[12] Determine the protein concentration of the supernatant using a BCA or Bradford assay.[11]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[11] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[11] Incubate with the primary antibody (against the target and loading control) overnight at 4°C.[11][12]
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11] Apply a chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Analysis: Quantify the band intensities. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle control.[12]
Protocol 2: In-Cell Ubiquitination Assay (via Immunoprecipitation)
This protocol determines if the target protein is ubiquitinated in response to Conjugate 99 treatment.[14]
Materials:
-
Sufficient cells to yield ~1-2 mg of total protein
-
Conjugate 99 PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (non-denaturing for IP)
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with Conjugate 99 (at a concentration known to cause degradation, e.g., 3-5x DC50) and MG132 (to allow accumulation of ubiquitinated proteins) for a shorter time period (e.g., 2-6 hours).[6] Include a vehicle-only control.
-
Lysis: Lyse the cells in a suitable immunoprecipitation buffer.
-
Immunoprecipitation (IP): Pre-clear the lysate. Incubate the lysate with an antibody specific to your target protein overnight at 4°C to form an antibody-antigen complex.
-
Pull-down: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS sample buffer.
-
Western Blot: Run the eluate on an SDS-PAGE gel and transfer to a membrane. Probe the blot with an anti-ubiquitin antibody.
-
Analysis: A high-molecular-weight smear or a ladder of bands above the expected size of your target protein indicates successful polyubiquitination.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cereblon-Recruiting E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone of designing potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most frequently utilized E3 ligases is Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This guide provides a comparative analysis of "E3 Ligase Ligand-linker Conjugate 99," a thalidomide-based conjugate, and other prominent Cereblon ligands, offering insights into their performance based on available experimental data.
Introduction to Cereblon Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The choice of the E3 ligase ligand is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of protein degradation.
"this compound" is a pre-functionalized building block for PROTAC synthesis, composed of the Cereblon ligand thalidomide (B1683933) and a linker. While specific performance data for this particular conjugate is not publicly available, a comparative analysis of its core component, thalidomide, against other well-established Cereblon ligands such as lenalidomide (B1683929) and pomalidomide (B1683931), provides valuable insights for researchers.
Comparative Analysis of Cereblon Ligands
Thalidomide and its analogs, lenalidomide and pomalidomide, are the most extensively used ligands for recruiting the Cereblon E3 ligase. While all three bind to the same pocket on Cereblon, they exhibit differences in binding affinity and the efficiency of the resulting PROTACs.
Data Presentation: Quantitative Comparison of Cereblon Ligands
The following tables summarize key quantitative data for thalidomide, lenalidomide, and pomalidomide, as well as representative data for PROTACs derived from them. It is important to note that the degradation efficiency of a PROTAC is highly dependent on the target protein and the specific linker used.
Table 1: Binding Affinity of Common Cereblon Ligands to CRBN
| Ligand | Binding Affinity (Kd or IC50 to CRBN) | Assay Method | Reference |
| Thalidomide | ~30 µM (IC50) | Fluorescence-based thermal shift | [1] |
| Lenalidomide | ~3 µM (IC50) | Fluorescence-based thermal shift | [1] |
| Pomalidomide | ~2.1 µM (IC50) | Competitive Binding | [1] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: Representative Performance of Cereblon-Based PROTACs
| PROTAC | CRBN Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Thalidomide-based | Thalidomide | SHP2 | HeLa | 6.02 nM | >95% | |
| Pomalidomide-based | Pomalidomide | HDAC8 | - | 147 nM | 93% | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Data is compiled from different studies and experimental conditions may vary.
From the available data, a general trend indicates that pomalidomide and lenalidomide exhibit a higher binding affinity for Cereblon compared to thalidomide.[1] This often translates to more potent degradation of target proteins by pomalidomide- and lenalidomide-based PROTACs. The amino group on the phthalimide (B116566) ring of pomalidomide and lenalidomide also offers a versatile attachment point for the linker, which can be strategically utilized to optimize the geometry of the ternary complex.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
References
A Researcher's Guide to Quantitative Analysis of Protein Degradation Using Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the dynamics of protein degradation is crucial for elucidating disease mechanisms and developing novel therapeutics. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the quantitative analysis of protein turnover. This guide provides an objective comparison of three prominent quantitative proteomics methodologies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ). We will delve into their respective experimental protocols, present a comparative analysis of their performance, and visualize the intricate signaling pathways governing protein degradation.
Comparing the Titans: SILAC vs. TMT vs. Label-Free Quantification
Choosing the optimal quantitative proteomics strategy depends on the specific biological question, sample type, and available resources. Each method presents a unique set of advantages and limitations in the context of protein degradation studies.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tag) | Label-Free Quantification (LFQ) |
| Principle | Metabolic labeling of proteins in vivo with "heavy" amino acids.[1][2] | Chemical labeling of peptides in vitro with isobaric tags.[3][4] | Quantification based on signal intensity or spectral counting of unlabeled peptides.[1][5] |
| Sample Type | Adherent or suspension cell lines capable of metabolic labeling.[2] | Virtually any sample type (cells, tissues, biofluids).[3] | Virtually any sample type.[5] |
| Multiplexing | Typically 2-3 samples per experiment (can be extended).[2] | High (up to 18 samples per experiment).[3] | Limited only by instrument time (samples run sequentially).[5] |
| Quantitative Accuracy | High, as samples are mixed early, minimizing experimental variability.[4] | High, but susceptible to ratio compression from co-isolating ions. | Moderate, can be affected by run-to-run variation.[6] |
| Precision (CV) | Very high (low coefficient of variation).[7] | High. | Lower compared to labeling methods.[7] |
| Proteome Coverage | Good, but limited by the efficiency of metabolic labeling. | Lower than label-free due to increased sample complexity after labeling.[6] | Highest, as no chemical modifications are introduced that might affect peptide identification.[6] |
| Cost | Moderate to high (cost of labeled amino acids and media). | High (cost of TMT reagents). | Low (no labeling reagents required).[6] |
| Throughput | Lower due to the requirement for cell culture and labeling time. | High due to multiplexing capabilities.[4] | Lower, as samples are analyzed sequentially.[6] |
Delving into the Details: Experimental Protocols
Accurate and reproducible quantification of protein degradation relies on meticulous experimental design and execution. Below are detailed protocols for pulse-chase experiments using SILAC, TMT, and Label-Free Quantification.
Protocol 1: Pulse-Chase SILAC for Measuring Protein Degradation
This protocol is adapted for studying protein degradation rates by introducing a "pulse" of heavy amino acids followed by a "chase" with light amino acids.
1. Cell Culture and SILAC Labeling (Pulse):
-
Culture cells in "heavy" SILAC medium containing stable isotope-labeled arginine (e.g., ¹³C₆¹⁵N₄-Arg) and lysine (B10760008) (e.g., ¹³C₆¹⁵N₂-Lys) for at least 5-6 cell doublings to ensure complete incorporation of the heavy amino acids.
-
This initial phase labels the entire proteome of the cells.
2. Chase Period:
-
After the pulse period, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove the heavy medium.
-
Replace the heavy medium with "light" SILAC medium containing the normal, unlabeled versions of arginine and lysine. This initiates the "chase" period.
-
At various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells. The time points should be chosen based on the expected half-lives of the proteins of interest.
3. Sample Preparation:
-
For each time point, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Combine equal amounts of protein from each time point with a "heavy" labeled reference sample (cells continuously grown in heavy media) to serve as an internal standard.
-
Perform in-solution or in-gel digestion of the protein mixture using an enzyme such as trypsin.
4. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect both the "heavy" (pre-existing) and "light" (newly synthesized) forms of the peptides.
5. Data Analysis:
-
Use software such as MaxQuant or Proteome Discoverer to identify and quantify the heavy-to-light ratios for each peptide at each time point.[8]
-
The decay of the "heavy" peptide signal over time reflects the degradation rate of the corresponding protein.
-
Calculate protein half-lives by fitting the decay curves to a one-phase exponential decay model.
Protocol 2: TMT-based Pulse-Chase for Protein Degradation Analysis
This protocol utilizes TMT labeling to multiplex and quantify protein degradation across different time points in a single MS run.
1. Pulse-Chase Labeling:
-
Perform a pulse-chase experiment as described in the SILAC protocol (Steps 1 & 2), but using standard, unlabeled cell culture media. This can be done with non-radioactive pulse-labeling methods like using azidohomoalanine (AHA), a methionine analog.[9][10]
2. Protein Extraction and Digestion:
-
At each time point of the chase, harvest the cells and lyse them.
-
Quantify the protein concentration in each lysate.
-
Take equal amounts of protein from each time point and perform in-solution digestion with trypsin.
3. TMT Labeling:
-
Label the peptides from each time point with a different isobaric TMT tag according to the manufacturer's instructions.[3] For example, use TMT10plex to label peptides from 10 different time points.
-
After labeling, quench the reaction and combine all the labeled samples into a single tube.
4. Sample Fractionation and MS Analysis:
-
To reduce sample complexity, fractionate the combined peptide mixture using techniques like high-pH reversed-phase chromatography.
-
Analyze each fraction by LC-MS/MS. During fragmentation in the mass spectrometer, the TMT tags will release reporter ions of different masses, allowing for the quantification of the same peptide from each time point.[3]
5. Data Analysis:
-
Process the raw MS data using software that supports TMT quantification (e.g., Proteome Discoverer).
-
The software will identify peptides and quantify the intensity of the reporter ions for each TMT channel.
-
The change in reporter ion intensity for a given peptide across the different time points corresponds to the change in the abundance of that protein.
-
Calculate protein degradation rates and half-lives by analyzing the decay of the protein abundance over time.
Protocol 3: Label-Free Quantification of Protein Degradation
This protocol relies on the precise and reproducible measurement of peptide signals across multiple MS runs.
1. Pulse-Chase Experiment:
-
Conduct a pulse-chase experiment as described in the TMT protocol (Step 1).
2. Sample Preparation:
-
At each time point, harvest and lyse the cells.
-
Perform in-solution or in-gel digestion of the proteins from each time point separately.
-
It is crucial to ensure consistency in sample handling and digestion efficiency across all samples to minimize experimental variability.
3. LC-MS/MS Analysis:
-
Analyze each sample from the different time points in separate LC-MS/MS runs.
-
To ensure high reproducibility, it is essential to use a highly stable and well-calibrated LC-MS system. Include quality control samples to monitor system performance.
4. Data Analysis:
-
Use label-free quantification software such as MaxQuant (using the MaxLFQ algorithm) or Skyline to process the data.[11]
-
The software will perform retention time alignment and feature matching across the different runs to identify and quantify the same peptides in each sample.
-
The abundance of a protein at each time point is determined by the intensity of its corresponding peptides.
-
Determine protein degradation rates and half-lives by tracking the decrease in protein abundance over the chase period.
Visualizing the Machinery of Protein Degradation
Protein degradation is a tightly regulated process orchestrated by complex signaling pathways. The two primary systems responsible for protein degradation in eukaryotic cells are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.
The Ubiquitin-Proteasome System (UPS)
The UPS is the principal mechanism for the degradation of most short-lived and regulatory proteins. It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, which marks them for degradation by the proteasome.[12]
References
- 1. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. Label-free quantification - Wikipedia [en.wikipedia.org]
- 6. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Biophysical Assays to Confirm Ternary Complex Formation with Conjugate 99: A Comparative Guide
In the realm of targeted protein degradation, the formation of a stable ternary complex, consisting of the target protein, a degrader molecule, and an E3 ubiquitin ligase, is a critical event that dictates the efficacy of the degrader. For novel agents such as Conjugate 99, which are designed to induce this proximity, rigorous biophysical characterization of the ternary complex is paramount. This guide provides a comparative overview of key biophysical assays to quantitatively and qualitatively assess the formation of the Conjugate 99-induced ternary complex, enabling researchers to make informed decisions for their drug development pipeline.
The Significance of Ternary Complex Formation
Bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues act as scaffolds to bring a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The stability and kinetics of this ternary complex are crucial determinants of the efficiency and selectivity of protein degradation.[] Therefore, assays that can accurately measure the binding affinities and kinetics of these interactions are indispensable tools in the development of effective protein degraders.
Below is a diagram illustrating the general mechanism of PROTAC-induced ternary complex formation and subsequent protein degradation.
Caption: Mechanism of Conjugate 99-induced protein degradation.
Comparative Analysis of Key Biophysical Assays
Several biophysical techniques can be employed to characterize ternary complex formation. The choice of assay depends on factors such as throughput requirements, sample consumption, and the specific parameters to be measured (e.g., affinity, kinetics, thermodynamics). Here, we compare four widely used methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
| Assay | Principle | Key Parameters Measured | Throughput | Protein Consumption | Labeling Requirement |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Kon, Koff, KD, Cooperativity (α) | Low to Medium | Low to Medium | No (one protein is immobilized) |
| Bio-Layer Interferometry (BLI) | Change in the interference pattern of light reflected from a biosensor tip. | Kon, Koff, KD, Cooperativity (α) | Medium to High | Low | No (one protein is immobilized) |
| Isothermal Titration Calorimetry (ITC) | Heat change upon molecular binding. | KD, ΔH, ΔS, Stoichiometry (n) | Low | High | No |
| Förster Resonance Energy Transfer (FRET) | Energy transfer between two light-sensitive molecules. | Proximity, KD, Cooperativity (α) | High | Low | Yes (donor and acceptor fluorophores) |
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Caption: Workflow for SPR-based ternary complex analysis.
Experimental Protocol for SPR
-
Immobilization: Covalently immobilize the E3 ubiquitin ligase onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation:
-
Prepare a dilution series of the target protein in running buffer.
-
Prepare a dilution series of the target protein pre-incubated with a constant, saturating concentration of Conjugate 99.
-
-
Binding Measurement:
-
Inject the target protein dilutions over the immobilized E3 ligase to measure the binary interaction.
-
Inject the pre-incubated target protein and Conjugate 99 dilutions to measure the ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D). Calculate the cooperativity factor (α) as the ratio of the K_D of the binary interaction to the K_D of the ternary interaction.
Sample Data Table for SPR
| Interaction | Kon (M-1s-1) | Koff (s-1) | KD (nM) | Cooperativity (α) |
| Target Protein + E3 Ligase | 1.2 x 104 | 5.6 x 10-2 | 4700 | - |
| (Target Protein + Conjugate 99) + E3 Ligase | 3.5 x 105 | 8.2 x 10-4 | 2.3 | 2043 |
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time. It monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules associate and dissociate.
Caption: BLI workflow for ternary complex characterization.
Experimental Protocol for BLI
-
Immobilization: Biotinylate the E3 ubiquitin ligase and immobilize it onto streptavidin-coated biosensors.
-
Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline.
-
Association: Move the biosensors into wells containing a dilution series of the target protein, either alone or pre-incubated with a fixed concentration of Conjugate 99.
-
Dissociation: Transfer the biosensors back to buffer-containing wells to monitor dissociation.
-
Data Analysis: Analyze the resulting binding curves to determine k_on, k_off, and K_D. Calculate the cooperativity.
Sample Data Table for BLI
| Interaction | Kon (M-1s-1) | Koff (s-1) | KD (nM) | Cooperativity (α) |
| Target Protein + E3 Ligase | 1.5 x 104 | 6.1 x 10-2 | 4067 | - |
| (Target Protein + Conjugate 99) + E3 Ligase | 4.1 x 105 | 9.0 x 10-4 | 2.2 | 1848 |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Caption: ITC workflow for thermodynamic profiling.
Experimental Protocol for ITC
-
Sample Preparation: Dialyze all proteins and Conjugate 99 into the same buffer to minimize buffer mismatch effects.
-
Titration 1 (Binary): Titrate the E3 ligase into a solution of the target protein to measure their direct interaction.
-
Titration 2 (Ternary): Titrate the E3 ligase into a solution of the target protein that has been pre-saturated with Conjugate 99.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the K_D, enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
Sample Data Table for ITC
| Interaction | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Target Protein + E3 Ligase | 5200 | -4.5 | -2.8 | 0.98 |
| (Target Protein + Conjugate 99) + E3 Ligase | 3.1 | -9.8 | -2.1 | 1.02 |
Förster Resonance Energy Transfer (FRET)
FRET-based assays, such as NanoBRET™, measure the proximity of two molecules by detecting the energy transfer from a donor fluorophore to an acceptor fluorophore.
References
A Comparative Guide to Linker Efficacy in Antibody-Drug Conjugates: A "Conjugate 99" Case Study
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the antibody to the cytotoxic payload. This guide provides a comparative analysis of different linker technologies, using the hypothetical "Conjugate 99" as a model to illustrate key performance characteristics. The data presented herein are representative and intended to guide researchers in the rational selection of linkers for novel ADCs.
The Critical Role of the Linker
A linker in an ADC must be stable enough to prevent premature release of the payload in systemic circulation, which could lead to off-target toxicity, while also allowing for efficient and specific release of the drug at the tumor site.[1][2][3] The choice of linker technology can profoundly influence the therapeutic index of an ADC.[3] Linkers are broadly classified into two categories: cleavable and non-cleavable.[4][5][6]
Cleavable linkers are designed to be cleaved by specific conditions prevalent in the tumor microenvironment or within the tumor cell, such as the presence of certain enzymes or a lower pH.[2][4][5] This targeted release mechanism can lead to a "bystander effect," where the released payload can kill neighboring tumor cells that may not have internalized the ADC.[5]
Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[2][5] This approach generally offers greater stability in circulation but may result in a less potent bystander effect.[7]
Comparative Data of Different Linker Types for "Conjugate 99"
The following table summarizes the hypothetical performance of "Conjugate 99" when paired with different linker types. The data are based on typical characteristics observed for these linker technologies in various ADC platforms.
| Linker Type | Linker Example | Mechanism of Payload Release | Plasma Stability (% Intact ADC after 7 days) | Bystander Effect | Representative IC50 (nM) |
| Cleavable | |||||
| Peptide | Valine-Citrulline (vc) | Protease (Cathepsin B) cleavage in lysosome[3] | >95% | High | 0.5 |
| Disulfide | SPDB | Reduction in the high glutathione (B108866) environment of the cytosol[4] | ~85% | Moderate | 1.2 |
| Hydrazone | Hydrazone | Acid hydrolysis in the acidic environment of the lysosome[1][4] | ~90% | Moderate to High | 0.8 |
| Non-Cleavable | |||||
| Thioether | SMCC | Lysosomal degradation of the antibody[4] | >98% | Low to None | 5.0 |
Experimental Protocols
Accurate assessment of linker stability and efficacy is paramount in ADC development. Below are protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma.[3]
Methodology:
-
Incubate "Conjugate 99" with different linkers at a concentration of 100 µg/mL in human plasma at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[3]
-
Quantify the amount of intact ADC using an enzyme-linked immunosorbent assay (ELISA) that detects the conjugated payload.[3][8]
-
Separately, quantify the total antibody concentration using a generic antibody ELISA.[3]
-
The percentage of intact ADC is calculated as (concentration of payload-conjugated antibody / total antibody concentration) x 100.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of "Conjugate 99" with different linkers against a target cancer cell line.
Methodology:
-
Plate target cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of "Conjugate 99" with each linker type in cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions.
-
Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.
Visualizing ADC Mechanisms and Workflows
The following diagrams illustrate the general mechanism of action of an ADC, the experimental workflow for comparing linker stability, and the different payload release mechanisms.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability.
Caption: Payload release mechanisms for cleavable vs. non-cleavable linkers.
Conclusion
The selection of a linker is a critical decision in the design of an ADC. For "Conjugate 99," a cleavable linker such as a valine-citrulline peptide linker may offer superior potency due to its specific release mechanism and the potential for a bystander effect. However, if maximum stability in circulation and minimal off-target toxicity are the primary concerns, a non-cleavable thioether linker might be a more suitable choice, despite its potentially lower in vitro potency. Ultimately, the optimal linker for any ADC will depend on a variety of factors, including the target antigen, the payload, and the specific cancer indication. A thorough in vitro and in vivo evaluation of multiple linker types is essential for the development of a safe and effective ADC therapeutic.
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 6. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to VHL and Cereblon-Recruiting PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to eliminate disease-causing proteins. A critical design choice in the development of these heterobifunctional molecules is the selection of the recruited E3 ubiquitin ligase. Among the more than 600 E3 ligases in the human proteome, the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have emerged as the two most predominantly utilized for PROTAC-mediated targeted protein degradation.[1][2][3] This guide provides an objective comparison of VHL- and Cereblon-recruiting PROTACs, supported by experimental data, to inform researchers in the strategic design and selection of these novel therapeutics.
Mechanism of Action: A Tale of Two Ligases
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. While the overarching mechanism is conserved, the choice between VHL and CRBN can significantly influence a PROTAC's biochemical and cellular performance, including its degradation efficiency, selectivity, and pharmacokinetic properties.[4]
VHL-Recruiting PROTACs: These PROTACs incorporate a ligand that binds to the VHL E3 ligase complex. VHL recognizes hydroxylated proline motifs with high specificity, which can contribute to the selectivity of the resulting PROTAC.[4] The binding pocket for VHL ligands is more buried, which can lead to better selectivity for specific substrates but may also result in PROTACs with higher molecular weight and potentially poorer cell permeability.[4]
Cereblon-Recruiting PROTACs: These PROTACs utilize ligands, often derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, to recruit the CRBN E3 ligase complex.[2] CRBN ligands are relatively small and can contribute to more favorable, drug-like properties in the resulting PROTAC.[4] The binding surface of CRBN is considered more "soft" and compliant, which can be permissive for a diverse range of neo-substrates but may also lead to a higher potential for off-target effects.[4]
Signaling Pathways and PROTAC-Mediated Degradation
The following diagrams illustrate the respective signaling pathways of VHL and CRBN and the general mechanism of PROTAC-induced protein degradation.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Validation of PROTAC Activity in Cells
A comprehensive comparison of key methodologies for robust and reliable assessment of targeted protein degradation.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] However, demonstrating the on-target activity and cellular efficacy of PROTACs requires a multi-faceted approach. Relying on a single assay is often insufficient; therefore, employing a suite of orthogonal validation methods is crucial for generating high-confidence data.
This guide provides a comparative overview of key orthogonal methods for validating PROTAC activity in cells. We delve into the principles, advantages, and limitations of each technique, supported by data presentation in clearly structured tables and detailed experimental protocols. Additionally, we provide visualizations of the PROTAC-mediated degradation pathway and experimental workflows to aid in comprehension.
The PROTAC-Mediated Protein Degradation Pathway
PROTACs function by bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This process can be broken down into several key steps, each of which can be interrogated using specific assays.
Caption: The PROTAC-mediated protein degradation pathway.
Core Methods for Validating PROTAC-Induced Protein Degradation
The most direct method to confirm PROTAC activity is to measure the reduction in the levels of the target protein. Several orthogonal techniques can be employed for this purpose, each with its own strengths and weaknesses.
| Method | Principle | Throughput | Quantitative? | Key Advantages | Key Limitations |
| Western Blotting | Immuno-detection of target protein in cell lysates separated by size. | Low | Semi-quantitative | Widely accessible, provides molecular weight information. | Low throughput, potential for antibody variability.[4] |
| Flow Cytometry | Immuno-staining of target protein in individual cells, analyzed by fluorescence. | High | Yes | High throughput, single-cell resolution, can distinguish cell populations.[4][5] | Requires cell surface or intracellular staining protocols, potential for spectral overlap. |
| Immunofluorescence | Immuno-staining of target protein in fixed cells, visualized by microscopy. | Medium | Yes (with analysis) | Provides spatial information on protein localization.[4][5] | Lower throughput, potential for artifacts from fixation and permeabilization. |
| Mass Spectrometry | Quantitative analysis of peptides from the target protein in cell lysates. | Medium-High | Yes (Absolute) | Unbiased, highly specific, can analyze the entire proteome for off-target effects.[6][7] | Requires specialized equipment and expertise, complex data analysis. |
| NanoBRET™ | Bioluminescence resonance energy transfer to measure protein levels in live cells. | High | Yes | Real-time kinetic measurements in live cells, high sensitivity.[1][8] | Requires genetic modification of cells to express tagged proteins. |
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the PROTAC molecule for the desired time. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Confirming the Mechanism of Action: Ubiquitination and Ternary Complex Formation
Beyond demonstrating protein degradation, it is essential to validate that the PROTAC is functioning through the intended mechanism: inducing ubiquitination via the formation of a ternary complex.
Caption: A typical workflow for the orthogonal validation of PROTAC activity.
| Method | Principle | Throughput | Quantitative? | Key Advantages | Key Limitations |
| Co-Immunoprecipitation (Co-IP) | Pull-down of the target protein or E3 ligase to detect interacting partners. | Low | No | Demonstrates the formation of the ternary complex in a cellular context. | Can be prone to false positives and negatives. |
| Ubiquitination Assays | Detection of polyubiquitin (B1169507) chains on the target protein. | Medium | Semi-quantitative | Directly confirms the key mechanistic step of PROTAC action.[9] | Can be technically challenging. |
| NanoBRET™ Ternary Complex Assay | BRET-based assay to measure the proximity of the target protein and E3 ligase in live cells. | High | Yes | Real-time, quantitative measurement of ternary complex formation in live cells.[1] | Requires genetic engineering of cells. |
| Surface Plasmon Resonance (SPR) | In vitro biophysical technique to measure the binding kinetics of the ternary complex. | Low | Yes | Provides detailed kinetic and affinity data.[2] | In vitro assay that may not fully recapitulate the cellular environment. |
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase, and ubiquitin to detect the ternary complex and ubiquitination.
Functional Assays: Linking Degradation to Cellular Phenotype
Ultimately, the goal of a PROTAC is to elicit a specific biological response. Therefore, it is critical to correlate target protein degradation with a relevant cellular phenotype.
| Assay Type | Examples | Purpose |
| Cell Viability/Proliferation | MTT, CellTiter-Glo® | To assess the impact of protein degradation on cell growth and survival.[3] |
| Apoptosis Assays | Caspase-Glo®, Annexin V staining | To determine if protein degradation induces programmed cell death.[3] |
| Cell Cycle Analysis | Propidium iodide staining and flow cytometry | To investigate the effect of protein degradation on cell cycle progression. |
| Target-Specific Functional Assays | Kinase activity assays, reporter gene assays | To confirm that degradation of the target protein leads to the expected downstream functional consequences. |
Conclusion
Validating the cellular activity of PROTACs is a complex process that necessitates a rigorous, multi-pronged approach. By employing a combination of orthogonal methods that interrogate different aspects of the PROTAC-mediated degradation pathway—from initial protein degradation to mechanistic confirmation and functional outcomes—researchers can build a robust and compelling data package. This comprehensive validation strategy is essential for the confident advancement of novel PROTAC-based therapeutics.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 7. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotech-spain.com [biotech-spain.com]
Safety Operating Guide
Proper Disposal of E3 Ligase Ligand-linker Conjugate 99: A Safety and Operations Guide
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling E3 Ligase Ligand-linker Conjugate 99 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this conjugate and any materials contaminated with it are presumed to be biologically active and potentially hazardous. All waste generated from the use of this compound must be managed as hazardous chemical waste.
Due to the absence of a specific Safety Data Sheet (SDS) for "this compound," the following procedures are based on established guidelines for the disposal of similar PROTACs and protein degraders. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1]
Core Principles for Safe Disposal
-
Waste Minimization: To reduce the volume of hazardous waste, order and use only the amount of this compound required for your experimental needs.[1]
-
Segregation: All waste contaminated with the conjugate must be kept separate from other laboratory waste streams to ensure proper handling and disposal.[1]
-
Primary Disposal Method: The required method for disposing of this type of chemical waste is high-temperature incineration conducted by a licensed hazardous waste management facility.[1][2]
Quantitative Data Summary
The following table outlines key safety and disposal parameters applicable to this compound and similar PROTAC-related compounds. Researchers should always refer to the specific SDS for any chemical in use.
| Parameter | Guideline/Information | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute toxicity, Oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3). | Based on SDS for similar PROTAC compounds[2][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving is recommended), safety goggles with side-shields, and a lab coat are mandatory. In situations where aerosols may be generated, a suitable respirator should be used. | Standard laboratory practice for hazardous chemicals[2] |
| Storage of Unused Product | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. | General guidance for chemical storage[2] |
| Primary Disposal Route | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste[1][2] |
| Spill Cleanup Material | Use inert absorbent material such as vermiculite (B1170534) or sand for spills. | General procedure for chemical spills[2][3] |
Step-by-Step Disposal Procedures
This section provides detailed protocols for the handling and disposal of different types of waste contaminated with this compound.
I. Solid Waste Disposal
Applicable to:
-
Contaminated gloves, bench paper, and pipette tips.
-
Empty vials that once contained the conjugate.
-
Any other disposable materials that have come into direct contact with the compound.
Methodology:
-
Collection: Place all solid waste items into a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Chemical Waste."
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste."
-
The chemical name: "this compound" and any other chemical constituents.
-
The approximate percentage of the conjugate in the waste.
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed waste container in your laboratory's designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department or a licensed hazardous waste contractor.[1]
II. Liquid Waste Disposal
Applicable to:
-
Unused stock solutions of the conjugate.
-
Experimental media containing the conjugate.
-
The initial solvent rinse from decontaminating glassware.
Methodology:
-
Collection: Collect all liquid waste in a compatible, leak-proof container, such as a plastic-coated glass or high-density polyethylene (B3416737) bottle with a secure screw-top cap.[1]
-
Labeling: The liquid waste container must be clearly labeled with:
-
"Hazardous Waste."
-
The full chemical name(s) of the contents, including solvents.
-
The approximate concentration of the this compound.
-
-
Segregation: Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Storage: Keep the container tightly sealed and store it in the designated SAA.
III. Decontamination of Laboratory Equipment and Surfaces
Applicable to:
-
Glassware, stir bars, and other non-disposable equipment.
-
Laboratory benches and fume hood surfaces.
Methodology:
-
Initial Decontamination: Carefully wipe down all surfaces and equipment that may have come into contact with the conjugate using a solvent that is known to dissolve the compound (e.g., 70% ethanol).
-
Waste Disposal of Cleaning Materials: All wipes, pads, and other materials used for decontamination must be disposed of as solid hazardous waste.[1][2]
-
Secondary Cleaning: Follow the initial solvent wipe with a standard laboratory detergent and water rinse.
IV. Spill Management
In the event of a spill, prioritize the safety of all personnel.
Methodology:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Containment: If it is safe to do so, prevent the spill from spreading.
-
Cleanup:
-
For liquid spills: Use an inert absorbent material like vermiculite or sand to absorb the spill.
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust.
-
-
Disposal of Cleanup Materials: Collect all spill cleanup materials in a sealed, properly labeled container for hazardous waste disposal.[3]
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by a thorough washing.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 99
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E3 Ligase Ligand-linker Conjugate 99. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar chemical compounds, in the absence of a publicly available Safety Data Sheet (SDS) for this specific conjugate. It is imperative to handle this compound in a well-ventilated area and to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided below.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal, emphasizing safety at each step.
Caption: This diagram illustrates the key steps for the safe handling of this compound.
Detailed Protocols
Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
If the container is compromised, do not handle it directly. Follow your institution's protocol for damaged chemical shipments.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
Handling and Experimentation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Before handling the compound, ensure you are wearing the appropriate personal protective equipment (PPE) as outlined in the table above.[1]
-
Avoid the formation of dust and aerosols.[1]
-
When weighing the solid compound, use a balance within a ventilated enclosure.
-
Prepare solutions in a fume hood.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures below.[1]
First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a doctor.[1]
-
After skin contact: Wash off with soap and plenty of water.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Leak Procedures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains.[1]
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
Disposal:
-
All waste, including empty containers, contaminated lab supplies, and unused material, should be considered chemical waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Discharge into the environment must be avoided.[1]
-
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
